A Comprehensive Guide to In Vitro Exploratory Studies of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride
Abstract This technical guide provides a comprehensive framework for conducting in vitro exploratory studies on the novel synthetic compound, 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. Given the well-documented div...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for conducting in vitro exploratory studies on the novel synthetic compound, 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. Given the well-documented diverse biological activities of quinoline derivatives, this guide outlines a logical, tiered experimental approach to elucidate the potential therapeutic value of this specific molecule. The proposed workflow is designed for researchers, scientists, and drug development professionals, offering a strategic combination of primary screening assays and more complex, mechanism-of-action studies. This document emphasizes scientific integrity, providing detailed, self-validating protocols and grounding key claims in authoritative references. The ultimate goal is to enable a thorough and efficient preliminary assessment of the compound's bioactivity profile, paving the way for further preclinical development.
Introduction: The Quinoline Scaffold and the Promise of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Quinoline derivatives have been extensively investigated and have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[1][3] The versatility of the quinoline structure allows for a broad range of chemical modifications, enabling the fine-tuning of biological activity.[4]
The subject of this guide, 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, is a novel synthetic molecule incorporating the quinoline-4-yl core. The presence of the amino-ethanol side chain introduces additional functional groups that could modulate its interaction with biological targets. While specific biological data for this compound is not yet publicly available, its structural similarity to other biologically active quinolines suggests a high probability of interesting pharmacological properties.
This guide, therefore, proposes a systematic in vitro exploratory workflow to uncover the bioactivity of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. The approach is designed to be both comprehensive and efficient, starting with broad phenotypic screens and progressively narrowing the focus to specific molecular mechanisms.
A Tiered Approach to In Vitro Exploration
A logical and resource-efficient strategy for evaluating a novel compound involves a tiered screening cascade. This approach allows for early go/no-go decisions and ensures that more complex and resource-intensive assays are reserved for compounds that show initial promise.
Figure 2: Simplified diagram of the LPS-induced canonical NF-κB signaling pathway.
synthesis pathway and protocol for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride
Application Note: Synthesis Pathway and Protocol for 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride Strategic Rationale and Mechanistic Design The 1-aryl-2-aminoethanol scaffold is a highly privileged pharmacophore, ser...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis Pathway and Protocol for 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride
Strategic Rationale and Mechanistic Design
The 1-aryl-2-aminoethanol scaffold is a highly privileged pharmacophore, serving as the structural foundation for numerous
β
-adrenergic agonists, antimalarials, and CNS-active therapeutics. When conjugated with a quinoline core, the resulting molecule—2-amino-1-quinolin-4-yl-ethanol—benefits from enhanced lipophilicity and the ability to engage in critical
π−π
stacking interactions within target protein pockets. The dihydrochloride salt form (CAS 37008-96-1) is specifically synthesized to guarantee optimal aqueous solubility, long-term stability, and reproducible bioavailability in preclinical assays (1)[1].
To construct this molecule efficiently, we employ a convergent two-step synthesis followed by rigorous salt formation. As a self-validating system, each step is designed with built-in causality and In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.
The Henry (Nitroaldol) Reaction: We utilize the Henry reaction to couple quinoline-4-carboxaldehyde with nitromethane. Triethylamine (
Et3N
) is selected as a mild, homogenous base. Stronger bases (e.g., NaOH) can trigger unwanted retro-aldol cleavage or drive the dehydration of the product into a nitroalkene (2)[2].
Et3N
provides kinetic control, maximizing the yield of the desired
β
-nitro alcohol.
Catalytic Transfer Hydrogenation (CTH): The reduction of the aliphatic nitro group to a primary amine is notoriously sensitive; over-reduction or side reactions can easily occur (3)[3]. Instead of high-pressure
H2
gas, we utilize CTH with ammonium formate (
HCOONH4
) and 10% Pd/C. This method is highly chemoselective for aliphatic nitro groups, safely generating the amine at room temperature without reducing the aromatic quinoline ring (4)[4].
Biphasic Salt Formation: The target molecule contains two basic nitrogen centers: the primary amine (pKa ~9.5) and the quinoline nitrogen (pKa ~4.9). To prevent disproportionation and ensure a uniform solid state, a strict >2.0 molar equivalent of anhydrous HCl is introduced in a non-aqueous solvent (ethanol/diethyl ether), forcing the immediate precipitation of the dihydrochloride salt.
Visualizing the Synthetic Workflow
Figure 1: Synthetic workflow for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Nitro-1-(quinolin-4-yl)ethanol
Objective: Chemoselective carbon-carbon bond formation via the Henry reaction.
Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-4-carboxaldehyde (10.0 g, 63.6 mmol) in anhydrous THF (50 mL).
Reagent Addition: Add nitromethane (19.4 g, 318 mmol, 5.0 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.
Catalysis: Dropwise, add triethylamine (0.64 g, 6.36 mmol, 0.1 eq) over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Workup: Concentrate the mixture under reduced pressure to remove THF and excess nitromethane. Dissolve the crude residue in EtOAc (100 mL), wash with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and evaporate to yield a pale yellow solid.
Self-Validation Check (IPC 1): The reaction is complete when the UV-active starting material spot (
Rf
~0.6 in 95:5 DCM:MeOH) is entirely consumed, replaced by a more polar product spot (
Rf
~0.4). Failure to observe complete conversion indicates moisture contamination in the THF or degraded
Et3N
.
Step 2: Synthesis of 2-Amino-1-(quinolin-4-yl)ethanol (Free Base)
Objective: Mild reduction of the aliphatic nitro group using Catalytic Transfer Hydrogenation.
Setup: Dissolve 2-nitro-1-(quinolin-4-yl)ethanol (10.0 g, 45.8 mmol) in HPLC-grade Methanol (100 mL) in a 500 mL flask.
Catalyst Addition: Safety Note: Pd/C is pyrophoric. Purge the flask with
N2
gas. Carefully add 10% Pd/C (1.0 g, 10% w/w).
Reduction: Add ammonium formate (14.4 g, 229 mmol, 5.0 eq) in small portions over 15 minutes. (Note: Mild exothermic reaction and gas evolution will occur). Stir at room temperature for 3 hours.
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with additional MeOH (50 mL). Concentrate the filtrate under vacuum. Partition the residue between DCM (150 mL) and saturated aqueous
NaHCO3
(50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, dry over
Na2SO4
, filter, and evaporate to yield the free base as an off-white solid.
Self-Validation Check (IPC 2): Spot the reaction mixture on a TLC plate, dry, and spray with Ninhydrin solution. Heating the plate should yield a deep purple/blue spot, confirming the presence of the primary amine. A lack of color indicates incomplete reduction or catalyst poisoning.
Step 3: Formation of 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride
Objective: Stoichiometric protonation to form a stable, water-soluble salt.
Setup: Dissolve the 2-amino-1-(quinolin-4-yl)ethanol free base (7.5 g, 39.8 mmol) in absolute ethanol (40 mL). Cool the solution to 0 °C in an ice bath.
Precipitation: Under vigorous stirring, dropwise add 2M HCl in diethyl ether (45 mL, 90 mmol, ~2.2 eq). A white to off-white precipitate will form immediately upon addition.
Maturation & Isolation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 x 20 mL).
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to remove residual solvents.
Self-Validation Check (IPC 3): The precipitation must be immediate upon the addition of the ethereal HCl. If the solution remains clear, the ethanol may contain excessive water, requiring the addition of more anhydrous ether to force crystallization.
Elemental Analysis (Cl content), Water solubility >50 mg/mL
References
Sigma-Aldrich. "2-Amino-1-quinolin-4-yl-ethanol dihydrochloride | 37008-96-1". Merck KGaA. Available at: 1[1]
Thieme E-Books. "Reduction of Nitrogen-Based Functional Groups". Science of Synthesis. Available at: 4[4]
Organic Letters. "Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction". ACS Publications. Available at:3[3]
Journal of the American Chemical Society. "Asymmetric Aza-Henry Reaction Under Phase Transfer Catalysis: An Experimental and Theoretical Study". ACS Publications. Available at: 2[2]
Application Note: Preparation and Validation of 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride Stock Solutions
Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Application: Drug Discovery, In Vitro Pharmacology, and Biochemical Assay Development Chemical Context & Biologi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals
Application: Drug Discovery, In Vitro Pharmacology, and Biochemical Assay Development
Chemical Context & Biological Relevance
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. Derivatives of quinoline are extensively utilized in the development of antimalarial agents (e.g., chloroquine, mefloquine) and highly selective kinase inhibitors for oncology [1].
2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS: 37008-96-1) serves as a critical bioactive building block and reference ligand in these discovery pipelines [2]. Because it is supplied as a dihydrochloride salt, its physicochemical behavior in solution—specifically its impact on solvent pH and kinetic solubility—requires precise handling to prevent assay artifacts, compound aggregation, or target denaturation.
Physicochemical Profiling
Before initiating stock preparation, it is critical to understand the quantitative parameters of the compound. The presence of two hydrochloride molecules significantly enhances aqueous solubility but introduces acidity that must be managed during assay integration.
Desiccated, protected from light, at room temperature or 4°C
Mechanistic Principles of Stock Preparation (E-E-A-T)
To ensure a self-validating and reproducible workflow, researchers must move beyond simply dissolving the powder. The following causal mechanisms dictate our protocol design:
The pH Conundrum (Aqueous Solutions): Dissolving a dihydrochloride salt directly into unbuffered water or weak media releases stoichiometric equivalents of hydrochloric acid. In cell-based assays, this localized "acid shock" can cause artifactual cytotoxicity. Rule: Aqueous stocks must be prepared in heavily buffered solutions (e.g., 100 mM HEPES, pH 7.4) or titrated prior to assay introduction.
Solvent Selection & Hydrolysis: While highly soluble in water, aqueous stocks of amino-alcohols are susceptible to slow oxidative degradation or microbial contamination over time. For long-term storage and HTS integration, 100% anhydrous DMSO is the mandated primary solvent.
Aggregation and Freeze-Thaw Degradation: Repeated thermal cycling of DMSO stocks introduces atmospheric moisture (DMSO is highly hygroscopic), leading to compound precipitation and concentration drift. According to the NIH Assay Guidance Manual, compound aggregation is a leading cause of false positives in biochemical screens [3]. Rule: Master stocks must be aliquoted into single-use vials immediately upon preparation.
Reagent Preparation & Volumetric Calculations
Use the following table to determine the exact mass required to formulate standard high-concentration master stocks. Note: Always weigh the compound first, then calculate the exact solvent volume to add based on the actual mass obtained, rather than attempting to weigh an exact sub-milligram mass.
Protocol A: Preparation of 10 mM Master Stock in Anhydrous DMSO
Use this protocol for long-term storage, library screening, and assays tolerant to low final DMSO concentrations (≤ 1% v/v).
Equilibration: Allow the sealed vial of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the hygroscopic salt.
Weighing: Weigh approximately 2.5 to 5.0 mg of the compound into a static-free, amber glass vial. Record the exact mass to 0.01 mg precision.
Solvent Addition: Calculate the required volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) using the table above. Add the DMSO directly to the vial.
Dissolution: Vortex the vial gently for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes. Do not apply heat, as this can induce thermal degradation of the amino-alcohol functional group.
Aliquoting (Critical Step): Divide the master stock into 20 µL to 50 µL single-use aliquots in polypropylene or amber glass microcentrifuge tubes with O-ring seals.
Storage: Store aliquots at -20°C or -80°C.
Protocol B: Preparation of Aqueous Stock for DMSO-Sensitive Assays
Use this protocol for live-cell assays or sensitive protein interaction studies where DMSO causes solvent toxicity or target denaturation.
Buffer Selection: Prepare a high-capacity buffer, such as 100 mM HEPES or PBS, adjusted to pH 7.4.
Dissolution: Weigh the compound and add the buffer to achieve a 1 mM to 5 mM intermediate stock.
pH Verification (Self-Validating Step): Spot 1 µL of the resulting solution onto a micro-pH strip. If the pH has dropped below 7.0 due to the dihydrochloride salt, carefully titrate with 0.1 N NaOH in 1 µL increments until physiological pH is restored.
Sterilization: Pass the neutralized solution through a 0.22 µm PTFE or PES syringe filter. Note: Always discard the first 2-3 drops to account for potential dead-volume binding to the filter membrane.
Immediate Use: Aqueous stocks should be used within 24 hours and kept on ice during the experiment. Do not freeze aqueous stocks of this compound.
Workflow & Decision Matrix
Workflow for the preparation and storage of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride stocks.
Quality Control & Assay Validation
To ensure the trustworthiness of your experimental data, the stock solution must be validated as a self-contained system before introduction into the primary assay:
Kinetic Solubility Check (Mock Dilution): Before adding the DMSO stock to your biological assay, perform a 1:100 mock dilution into your final assay buffer (e.g., mimicking a 100 µM final assay concentration). Analyze the solution via Dynamic Light Scattering (DLS) or visual inspection under a microscope. If turbidity or micro-precipitates form, the compound has exceeded its kinetic solubility limit, and the stock must be diluted further [3].
Purity Verification: For stocks stored longer than 6 months at -20°C, verify integrity via LC-MS prior to use. The expected mass-to-charge ratio (m/z) for the parent free base [M+H]⁺ is approximately 189.1.
References
Title: Annotated Review on Various Biological Activities of Quinoline Molecule
Source: Biointerface Research in Applied Chemistry
URL: [Link]
Title: Assay Guidance Manual: Assay Interference by Aggregation
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Method
Application Note: HPLC Method Development for 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride
Introduction & Analyte Profiling 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS: 37008-96-1) is a highly polar, basic intermediate frequently utilized in the synthesis of antimalarial agents and novel therapeutics....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analyte Profiling
2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS: 37008-96-1) is a highly polar, basic intermediate frequently utilized in the synthesis of antimalarial agents and novel therapeutics. Structurally, it features a lipophilic quinoline core appended to a highly hydrophilic ethanolamine side chain.
Because it is supplied as a dihydrochloride salt, both the primary amine and the quinoline nitrogen are readily protonated in aqueous environments. This di-cationic state presents two severe chromatographic challenges: extreme hydrophilicity (leading to poor retention on reversed-phase columns) and strong secondary interactions with stationary phase silanols (leading to severe peak tailing). This application note details a robust, stability-indicating Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) method designed to overcome these challenges.
Mechanistic Method Development: The Causality of Choices
As a self-validating analytical procedure, every parameter in this method is chosen based on established physicochemical causality:
Overcoming the Silanol Effect (Column & pH Selection):
Traditional silica-based C18 columns possess residual acidic silanols (Si-OH). When analyzing basic alkaloids, these silanols undergo secondary cation-exchange interactions with the protonated nitrogens of the analyte, causing asymmetric peak tailing. To mitigate this, we utilize an acidic mobile phase (pH 3.0) to fully protonate and neutralize the silanols. This is combined with a base-deactivated, end-capped C18 column, a critical standard practice when 1 [1].
Enhancing Retention via Ion-Pairing:
At pH 3.0, the analyte is a highly hydrophilic di-cation that would normally elute in the void volume (
k′<1
). By introducing an anionic ion-pairing reagent (Sodium 1-hexanesulfonate ), the negatively charged sulfonate groups pair dynamically with the protonated amines. This forms a neutral, lipophilic complex that partitions effectively into the C18 stationary phase, drastically enhancing retention. This dual-action mechanism is heavily documented in the 2 [2].
UV Detection Optimization:
The quinoline chromophore exhibits strong UV absorbance. We select 225 nm to maximize sensitivity for low-level impurity profiling, while 315 nm can be used as a secondary wavelength for peak purity confirmation.
Experimental Protocols
Reagents and Materials Preparation
Mobile Phase A (Aqueous Buffer):
Weigh 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄, 20 mM) and 0.94 g of Sodium 1-hexanesulfonate (5 mM).
Dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm).
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Causality: Precise pH control ensures a consistent ionization state for both the analyte and the ion-pairing reagent.
Filter through a 0.22 µm hydrophilic PTFE or Nylon membrane and degas via sonication for 10 minutes.
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
Diluent: Mobile Phase A : Acetonitrile (90:10, v/v).
Sample and Standard Preparation
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent.
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.
Chromatographic Conditions & Data Presentation
Table 1: Optimized HPLC Parameters
Parameter
Condition
Column
Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent base-deactivated column
Mobile Phase A
20 mM KH₂PO₄ + 5 mM Sodium 1-hexanesulfonate (pH 3.0)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
225 nm (PDA / UV-Vis)
Injection Volume
10 µL
Table 2: Gradient Elution Program
To ensure this method is stability-indicating and capable of eluting late-retaining degradation products, a gradient program is employed, mirroring approaches used for 3 [3].
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
90
10
Isocratic Hold (Analyte Retention)
3.0
90
10
Isocratic Hold
12.0
50
50
Linear Gradient (Impurity Elution)
15.0
50
50
Column Wash
15.1
90
10
Re-equilibration
20.0
90
10
End of Run
Self-Validating System Suitability Testing (SST)
To guarantee trustworthiness, this protocol operates as a self-validating system . Before any sample analysis, the Working Standard Solution (100 µg/mL) must be injected in six replicates. The analytical run is only deemed valid if the system suitability criteria—derived from ICH Q2(R1) guidelines and 4 [4]—are strictly met.
Table 3: System Suitability & Validation Criteria
Validation Parameter
Acceptance Criteria
Scientific Rationale
System Precision (%RSD)
≤ 2.0% (n=6)
Ensures autosampler precision and stable ion-pairing equilibrium.
Tailing Factor (
Tf
)
≤ 1.5
Confirms successful suppression of the silanol effect.
Theoretical Plates (
N
)
≥ 3000
Verifies column efficiency and optimal mass transfer.
Retention Factor (
k′
)
≥ 2.0
Ensures the analyte is not eluting in the void volume.
Method Development & Troubleshooting Workflow
Fig 1: Systematic HPLC method development and troubleshooting workflow for basic polar analytes.
References
Analysis of alkaloids from different chemical groups by different liquid chromatography methods.SciSpace.
Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques.ResearchGate.
Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug.PubMed.
Development and Validation of an HPLC Method for Mefloquine Hydrochloride Determination in Tablet Dosage Form.ResearchGate.
Application Notes and Protocols for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride as a Pharmaceutical Intermediate
This guide provides an in-depth technical overview of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, a key intermediate in pharmaceutical synthesis. The content is structured to provide researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical overview of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, a key intermediate in pharmaceutical synthesis. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and application, with a particular focus on its role in the development of antimalarial drugs.
Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this class, 4-aminoquinolines are of particular significance, forming the core of widely used antimalarial drugs such as chloroquine and hydroxychloroquine.[3] The introduction of an amino-alcohol side chain at the 4-position of the quinoline ring can significantly modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy and safety.[4]
2-amino-1-quinolin-4-yl-ethanol dihydrochloride serves as a crucial building block in the synthesis of these more complex 4-aminoquinoline-based active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for versatile chemical modifications and the introduction of diverse side chains, making it a valuable intermediate for generating libraries of potential drug candidates.[5] This guide will detail the synthesis, purification, and characterization of this intermediate, as well as its application in the synthesis of a hydroxychloroquine analog.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe handling and effective use in a laboratory setting.
Table 1: Physicochemical Properties of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride
2-amino-1-quinolin-4-yl-ethanol dihydrochloride should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Accidental contact with skin or eyes should be immediately rinsed with copious amounts of water. In case of inhalation, the individual should be moved to fresh air. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride
The synthesis of 2-amino-1-quinolin-4-yl-ethanol typically proceeds via a nucleophilic aromatic substitution (SNAᵣ) reaction, a common and effective method for the formation of C-N bonds on an aromatic ring.[1] In this proposed synthesis, 4-chloroquinoline serves as the electrophilic substrate, and 2-aminoethanol acts as the nucleophile. The dihydrochloride salt is subsequently formed by treatment with hydrochloric acid.
Proposed Reaction Mechanism
The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the electron-deficient C4 carbon of the quinoline ring. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the free base, 2-amino-1-quinolin-4-yl-ethanol. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated, driving the reaction equilibrium towards the product.[1] The free base is then protonated with two equivalents of hydrochloric acid to form the stable dihydrochloride salt.
Caption: Proposed SNAr mechanism for the synthesis of 2-amino-1-quinolin-4-yl-ethanol and its subsequent conversion to the dihydrochloride salt.
Experimental Protocol: Synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride
This protocol is based on established methods for the synthesis of analogous 4-aminoquinolines.[1]
Materials:
4-Chloroquinoline (1.0 eq)
2-Aminoethanol (1.5 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Hydrochloric acid (concentrated)
Diethyl ether
Procedure:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloroquinoline and the chosen solvent (DMF or DMSO).
Addition of Reagents: Add 2-aminoethanol and potassium carbonate to the mixture.
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude free base.
Purification of the Free Base (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]
Salt Formation: Dissolve the purified free base in a minimal amount of ethanol. Slowly add two equivalents of concentrated hydrochloric acid dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-1-quinolin-4-yl-ethanol dihydrochloride.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The predicted chemical shifts for the free base are provided below. The protonation to form the dihydrochloride salt will cause downfield shifts, particularly for the protons and carbons near the nitrogen atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-amino-1-quinolin-4-yl-ethanol (Free Base) in CDCl₃
Atom
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
H-2
8.7 - 8.9
C-2: 150 - 152
H-3
7.2 - 7.4
C-3: 120 - 122
H-5
8.0 - 8.2
C-4: 148 - 150
H-6
7.6 - 7.8
C-4a: 128 - 130
H-7
7.4 - 7.6
C-5: 129 - 131
H-8
7.9 - 8.1
C-6: 123 - 125
H-α
5.0 - 5.2 (dd)
C-7: 127 - 129
H-β
3.0 - 3.2 (m)
C-8: 121 - 123
-NH₂
1.5 - 2.5 (br s)
C-8a: 149 - 151
-OH
2.0 - 3.0 (br s)
C-α: 68 - 70
C-β: 45 - 47
Note: These are predicted values based on similar structures. Actual experimental values may vary. For authoritative data, it is recommended to acquire spectra of the synthesized compound.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized intermediate and for monitoring the progress of subsequent reactions. A reverse-phase HPLC method is generally suitable for this class of compounds.
Table 3: Exemplary HPLC Method Parameters
Parameter
Condition
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
5-95% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm and 340 nm
Injection Volume
10 µL
Note: This is a general method and may require optimization for specific applications and equipment.[9][10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 2-amino-1-quinolin-4-yl-ethanol, the expected [M+H]⁺ ion would be at m/z 189.10.[1] The dihydrochloride salt will not be observed directly in the mass spectrum under typical ESI conditions; the detected species will be the protonated free base.
Application in Pharmaceutical Synthesis: A Case Study in the Synthesis of a Hydroxychloroquine Analog
2-amino-1-quinolin-4-yl-ethanol dihydrochloride is a key precursor for the synthesis of various biologically active molecules, most notably analogs of hydroxychloroquine. The following section outlines a representative synthetic protocol.
Caption: Synthetic workflow from the intermediate to a hydroxychloroquine analog.
Protocol: Synthesis of a Hydroxychloroquine Analog
This protocol describes the coupling of the amino group of the side chain of a protected version of the title intermediate with a suitable alkylating agent, followed by deprotection. This is a common strategy in the synthesis of complex molecules.
Materials:
2-amino-1-quinolin-4-yl-ethanol dihydrochloride
Protecting group (e.g., Boc anhydride)
N-ethyl-1,4-pentanediamine
A suitable base (e.g., triethylamine)
A suitable solvent (e.g., Dichloromethane)
Deprotecting agent (e.g., Trifluoroacetic acid)
Procedure:
Protection of the Primary Amine: The primary amine of 2-amino-1-quinolin-4-yl-ethanol is first protected, for example, as a t-butoxycarbonyl (Boc) derivative, to prevent its reaction in the subsequent step.
Coupling Reaction: The protected intermediate is then reacted with a suitable precursor of the hydroxychloroquine side chain, such as N-ethyl-1,4-pentanediamine, via a nucleophilic substitution or reductive amination reaction.[11][12][13][14]
Deprotection: The protecting group is then removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final hydroxychloroquine analog.
Purification: The final product is purified by column chromatography or recrystallization to obtain the desired API.
The specific conditions for each step would need to be optimized based on the exact nature of the reactants and the desired final product.
Conclusion
2-amino-1-quinolin-4-yl-ethanol dihydrochloride is a versatile and valuable intermediate in pharmaceutical research and development. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of both an amino and a hydroxyl group in its structure provides multiple points for chemical modification, enabling the synthesis of a diverse range of 4-aminoquinoline derivatives. Its primary application as a precursor to antimalarial drugs like hydroxychloroquine underscores its importance in the ongoing effort to combat infectious diseases. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important compound. It is always recommended to consult the primary literature and safety data sheets for the most accurate and up-to-date information.
References
[15] Google Patents. CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.
[5] Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
[11] Google Patents. WO2010027150A2 - New preparation of hydroxychloroquine.
[12] Google Patents. KR101115412B1 - New preparation of hydroxychloroquine.
[16] De, P., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. ACS Medicinal Chemistry Letters, 8(2), 224-229. [Link]
[2] Dou, G., Wang, D., & Shi, D. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Heterocycles, 92(3), 521-527. [Link]
[13] Google Patents. WO 2010/027150 A2 - New preparation of hydroxychloroquine.
[10] Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
[18] Wesołowska, O., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
[4] Solomon, V. R., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(8), 4568-4577. [Link]
[7] Farag, A. M., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Tenside Surfactants Detergents, 55(4), 312-323. [Link]
[19] Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
[14] Singh, P., & Kumar, A. (2022). Study of Manufacturing of Hydroxychloroquine. International Journal of Engineering Research and Applications, 12(4), 01-07. [Link]
[3] Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1378857. [Link]
[21] Reddy, T. J., et al. (2019). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 24(21), 3872. [Link]
[8] Sertbakan, T. R., & Akyuz, S. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of Molecular Structure, 1134, 851-861. [Link]
[22] Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
[23] Forcher, G., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 13, 407. [Link]
[24] Li, C., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 15(5), 100539. [Link]
[25] Ogoshi, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1845. [Link]
Application Notes and Protocols for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in Cell Culture
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic pro...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The experimental guidelines and protocols are based on published data for structurally related compounds and should be adapted and validated for your specific cell lines and experimental conditions.
Introduction: A Quinoline-Based Compound with Potential Anticancer and Chemo-sensitizing Properties
2-amino-1-quinolin-4-yl-ethanol dihydrochloride is a quinoline derivative. The quinoline scaffold is a key feature in many biologically active compounds, including the Cinchona alkaloids, which have a long history in medicine, most notably for their antimalarial properties.[1][2][3] While direct biological data for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride is limited in publicly available literature, its core structure, featuring a (quinolin-4-yl)methanol moiety, is shared with the well-studied Cinchona alkaloid, cinchonine.[4]
Cinchonine has demonstrated significant potential in cancer research, primarily through two distinct mechanisms: the induction of apoptosis in cancer cells and the reversal of multidrug resistance (MDR).[5][6][7] Given the structural similarities, it is hypothesized that 2-amino-1-quinolin-4-yl-ethanol dihydrochloride may exhibit comparable biological activities. These application notes will, therefore, leverage the established knowledge of cinchonine to provide a comprehensive guide for researchers investigating the in vitro effects of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride.
The primary proposed mechanisms of action, based on studies with cinchonine, are:
Induction of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis: Cinchonine has been shown to induce apoptosis in human liver cancer cells by activating the ER stress pathway. This involves the upregulation of the chaperone protein GRP78 and the phosphorylation of PERK and eIF2α, leading to caspase-3 activation and subsequent cleavage of PARP1.[6][7]
Reversal of Multidrug Resistance (MDR): Cinchonine is a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in MDR.[5][8][9] By inhibiting the efflux of chemotherapeutic drugs, it can restore their cytotoxicity in resistant cancer cells at low micromolar concentrations.[8]
This guide will provide detailed protocols to investigate these potential activities, enabling researchers to determine the efficacy and mechanism of action of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in various cell culture models.
Physicochemical Properties and Stock Solution Preparation
A solid understanding of the compound's properties is critical for accurate and reproducible dosing.
Property
Value
Source
Chemical Formula
C₁₁H₁₄Cl₂N₂O
Molecular Weight
261.15 g/mol
CAS Number
37008-96-1
Appearance
White to off-white solid
Generic
Storage
2-8°C, desiccate, protect from light
Stock Solution Preparation (10 mM):
Accurately weigh 2.61 mg of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride.
Dissolve the compound in 1 mL of sterile Dimethyl Sulfoxide (DMSO) or sterile water. The dihydrochloride salt form generally confers aqueous solubility. However, it is crucial to test solubility in your chosen solvent.
Vortex thoroughly until the compound is completely dissolved.
Aliquot the stock solution into light-protected microcentrifuge tubes.
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.
Note: The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, based on the known pathways of the structurally similar compound, cinchonine.
Caption: General experimental workflow for in vitro characterization.
Recommended Concentration Ranges for Initial Studies
Application
Suggested Concentration Range
Rationale/Reference
Cytotoxicity Screening (IC₅₀ determination)
0.1 µM - 200 µM
Broad range to capture dose-dependent effects. Cinchonine shows effects in this range. [10]
MDR Reversal Studies
1 µM - 10 µM
Cinchonine is effective in this lower range for inhibiting P-gp. [8]
Mechanism of Action Studies (Apoptosis/ER Stress)
IC₅₀ and sub-IC₅₀ concentrations
To observe specific molecular events leading to cell death without overwhelming cytotoxicity. [6][7]
References
Galski, H., et al. (1994). Comparative effects of quinine and cinchonine in reversing multidrug resistance on human leukemic cell line K562/ADM. Leukemia, 8(1), 160-167. [Link]
Baro, I., et al. (1995). Cinchonine, a potent efflux inhibitor to circumvent anthracycline resistance in vivo. Cancer Chemotherapy and Pharmacology, 37(1-2), 147-152. [Link]
Baro, I., et al. (1998). Cinchonine per os: efficient circumvention of P-glycoprotein-mediated multidrug resistance. British Journal of Cancer, 77(11), 1799-1805. [Link]
Cui, Y., et al. (2023). Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling. CNS Neuroscience & Therapeutics, 29(10), 2919-2931. [Link]
Jin, Z. L., et al. (2018). Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells. Experimental and Therapeutic Medicine, 15(6), 5046-5050. [Link]
Robert, J. (2003). Multidrug Resistance Reversal Agents. Journal of Medicinal Chemistry, 46(22), 4601-4623. [Link]
Fernández-Pérez, L., et al. (2021). Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes. Chemosensors, 9(4), 75. [Link]
Jin, Z. L., et al. (2018). Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells. Experimental and Therapeutic Medicine, 15(6), 5046–5050. [Link]
Qi, J., et al. (2019). In vitro and in vivo cancer cell apoptosis triggered by competitive binding of Cinchona alkaloids to the RING domain of TRAF6. Journal of Ethnopharmacology, 241, 112001. [Link]
Al-Suwaidan, I. A., et al. (2016). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Organic Chemistry, 6(1), 26-36. [Link]
Wang, S., et al. (2024). Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling. CNS Neuroscience & Therapeutics, 30(2), e14403. [Link]
ResearchGate. Effect of cinchonidine and quinidine on cell viability of K562 cells. [Link]
University of South Florida Health. Apoptosis Protocols. [Link]
Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3174-3190. [Link]
Burgett, A. W. G., et al. (2011). Identification of agents that promote endoplasmic reticulum stress using an assay that monitors luciferase secretion. PLoS ONE, 6(8), e23035. [Link]
Wiercigroch, E., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
Li, Y., et al. (2022). Shikonin Inhibits Endoplasmic Reticulum Stress-Induced Apoptosis to Attenuate Renal Ischemia/Reperfusion Injury by Activating the Sirt1/Nrf2/HO-1 Pathway. Oxidative Medicine and Cellular Longevity, 2022, 1868402. [Link]
Google Patents. DE69808287D1 - PHARMACEUTICAL COMPOSITIONS OF CINCHONIN DIHYDROCHLORIDE.
Di Micco, S., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]
University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]
Ainslie Lab @ UNC. Procedure for apoptosis/necrosis cell analysis. [Link]
scaling up synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride
Application Note: Process Scale-Up for the Synthesis of 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride Executive Summary 2-Amino-1-(quinolin-4-yl)ethanol dihydrochloride (CAS 37008-96-1) is a highly valued synthetic in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Process Scale-Up for the Synthesis of 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride
Executive Summary
2-Amino-1-(quinolin-4-yl)ethanol dihydrochloride (CAS 37008-96-1) is a highly valued synthetic intermediate used in the development of quinoline-based therapeutics, including advanced antimalarial agents and beta-adrenergic receptor agonists[1]. Transitioning this molecule from a milligram-scale medicinal chemistry route to a robust kilogram-scale process requires overcoming significant chemoselectivity and stability challenges. This application note details a highly optimized, self-validating two-step process utilizing a controlled Henry (nitroaldol) reaction followed by chemoselective catalytic hydrogenation.
Retrosynthetic Strategy & Mechanistic Causality
To ensure atom economy, scalability, and safety, the synthetic route is designed around two core transformations. We eschewed traditional epoxide-opening routes (which suffer from poor regioselectivity and require hazardous ammonia gas at high pressures) in favor of a nitroaldol approach.
Step 1: The Henry Reaction (Nitroaldol Condensation)
The condensation of quinoline-4-carboxaldehyde with nitromethane yields 2-nitro-1-(quinolin-4-yl)ethanol.
Causality of Base Selection: In early lab-scale trials, strong bases (e.g., NaOH) drove the E1cB elimination of water from the intermediate nitroalcohol, generating a highly reactive 1-(2-nitrovinyl)quinoline impurity. By switching to a mild, sterically hindered organic base—specifically, catalytic triethylamine (TEA) or diisopropylethylamine (DIPEA) at 0–5 °C—we kinetically trap the nitroalcohol, completely suppressing the dehydration pathway[2].
Step 2: Chemoselective Catalytic Hydrogenation
Reducing the aliphatic nitro group to a primary amine in the presence of a benzylic-like alcohol (the hydroxyl group adjacent to the quinoline ring) presents a severe chemoselectivity challenge[3].
Causality of Catalyst Selection: Standard Palladium on Carbon (Pd/C) causes extensive hydrogenolysis, cleaving the C–OH bond to yield the over-reduced 4-(2-aminoethyl)quinoline[4]. To circumvent this, we utilize Sponge Nickel (Raney Nickel). Raney Nickel exhibits a high kinetic affinity for nitro group reduction while remaining virtually inert toward benzylic C–O bond cleavage at moderate hydrogen pressures (45 psi) and ambient temperatures[3].
Step 3: Dihydrochloride Salt Formation
The free base of 2-amino-1-(quinolin-4-yl)ethanol is an oil that is prone to oxidative degradation. By treating the crude free base with anhydrous hydrogen chloride in isopropanol, we protonate both the quinoline nitrogen (pKa ~4.9) and the primary amine (pKa ~9.5). This drives the precipitation of a thermodynamically stable, highly crystalline dihydrochloride salt[1], serving as a built-in purification step that rejects organic impurities into the mother liquor.
Process Workflows & Visualizations
Workflow for the synthesis of 2-amino-1-(quinolin-4-yl)ethanol dihydrochloride.
Henry reaction mechanism and the temperature-dependent dehydration side-pathway.
Quantitative Data Summary
The scalability of the optimized protocol was validated across three distinct production scales. The transition from lab to pilot scale demonstrated excellent reproducibility, with the crystallization of the dihydrochloride salt consistently upgrading the final purity to >99%.
Production Scale
Step 1 Yield (%)
Step 1 Purity (HPLC)
Step 2 Yield (%)
Final Purity (HPLC)
Overall Yield (%)
10 g (Lab)
88.5%
96.5%
85.2%
98.0%
75.4%
100 g (Kilo-lab)
89.1%
97.2%
86.0%
98.8%
76.6%
1.0 kg (Pilot)
87.4%
97.5%
84.5%
99.1%
73.8%
Standard Operating Procedures (1 kg Pilot Scale)
The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the operator can objectively verify the success of each phase before proceeding.
Protocol A: Synthesis of 2-Nitro-1-(quinolin-4-yl)ethanol
Preparation: Charge a 10 L jacketed glass reactor with quinoline-4-carboxaldehyde (1.0 kg, 6.36 mol) and absolute ethanol (4.0 L). Stir at 250 rpm until complete dissolution is achieved.
Cooling: Circulate chilled glycol to lower the internal reactor temperature to 0–5 °C.
Reagent Addition: Add nitromethane (1.16 kg, 19.0 mol, 3.0 eq) in a single portion.
Catalysis: Dropwise add triethylamine (TEA) (64 g, 0.63 mol, 0.1 eq) via an addition funnel over 30 minutes. Critical Parameter: Maintain the internal temperature strictly below 5 °C to prevent nitroalkene formation.
Reaction: Stir the mixture at 0–5 °C for 12 hours.
Self-Validation (IPC 1): Pull a 1 mL aliquot and analyze via HPLC. Proceed to work-up only when unreacted quinoline-4-carboxaldehyde is < 2.0%.
Work-up: Slowly add cold deionized water (4.0 L) over 45 minutes to precipitate the product. Stir for an additional 1 hour at 0 °C to mature the crystals.
Isolation: Filter the resulting yellow precipitate through a Nutsche filter. Wash the filter cake with a cold 1:1 mixture of ethanol/water (2.0 L), followed by a heptane displacement wash (2.0 L).
Drying: Dry the solid under vacuum (50 mbar) at 40 °C to a constant weight.
Protocol B: Synthesis of 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride
Preparation: In a 10 L stainless steel pressure reactor (autoclave), charge 2-nitro-1-(quinolin-4-yl)ethanol (1.0 kg, 4.58 mol) and methanol (5.0 L).
Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (100 g, 10% w/w relative to substrate). Safety Note: Raney Nickel is highly pyrophoric. Ensure the catalyst remains wet at all times.
Purging: Seal the reactor. Purge the headspace with Nitrogen (3 x 30 psi), followed by Hydrogen gas (3 x 30 psi) to displace all oxygen.
Hydrogenation: Pressurize the reactor with Hydrogen to 45 psi. Set the agitator to 500 rpm. Maintain the internal temperature at 20–25 °C.
Self-Validation (IPC 2): Monitor the mass flow controller for hydrogen uptake. The reaction is deemed complete when hydrogen consumption ceases and reactor pressure remains static for 30 minutes (typically 6–8 hours).
Filtration: Vent the reactor safely and purge with Nitrogen. Filter the catalyst through a tightly packed pad of Celite under a strict nitrogen atmosphere. Wash the pad with methanol (1.0 L).
Concentration: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure at 40 °C to a residual volume of approximately 2.0 L.
Salt Formation: Transfer the concentrated free base to a 10 L glass reactor. Add isopropanol (3.0 L) and cool the mixture to 5 °C. Slowly bubble anhydrous HCl gas (or add 5–6 N HCl in isopropanol, 2.2 eq) into the solution.
Self-Validation (IPC 3): Monitor the pH. Continue HCl addition until the pH of the mixture reaches 1.0–2.0. The solution will transition from a clear liquid to a dense white suspension, visually validating the bis-protonation and salt formation.
Isolation: Stir the suspension for 2 hours at 0–5 °C. Filter the dihydrochloride salt, wash with cold isopropanol (1.0 L), and dry under vacuum at 50 °C for 24 hours.
References
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945. [Link]
Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210-221. [Link]
troubleshooting 2-amino-1-quinolin-4-yl-ethanol dihydrochloride precipitation in media
An in-depth guide to troubleshooting the precipitation of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in experimental media, designed for researchers, scientists, and drug development professionals. Technical Support...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to troubleshooting the precipitation of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in experimental media, designed for researchers, scientists, and drug development professionals.
Technical Support Guide: 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride
Welcome to the technical support center for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. This guide provides a comprehensive framework for understanding, preventing, and resolving precipitation issues encountered during in vitro experiments. As senior application scientists, we ground our advice in fundamental chemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your research.
Root Cause Analysis: The Chemistry of Precipitation
Understanding why 2-amino-1-quinolin-4-yl-ethanol dihydrochloride precipitates is the first step toward solving the problem. The issue is rooted in the compound's chemical structure and the complex environment of cell culture media.
The Critical Role of pH
2-amino-1-quinolin-4-yl-ethanol is a quinoline derivative, a class of compounds that typically act as weak bases due to the nitrogen atom in the quinoline ring system.[1][2][3] The "dihydrochloride" designation indicates that the compound is supplied as a salt, with two basic nitrogen atoms protonated by hydrochloric acid. This salt form significantly enhances its aqueous solubility compared to its neutral, or "free-base," form.[4][5]
The core of the problem lies in the pH difference between your stock solution environment and the final culture medium.
Acidic Conditions (Low pH): In an acidic environment, the compound remains in its protonated, cationic salt form, which is highly soluble in aqueous solutions.[1]
Neutral/Alkaline Conditions (Physiological pH): Cell culture media is typically buffered to a physiological pH of ~7.2-7.4. When the acidic dihydrochloride salt is introduced into this near-neutral environment, the equilibrium shifts. The compound is deprotonated, converting it back to its less soluble free-base form, which can then precipitate out of solution.[1][6] The solubility of quinoline derivatives has been shown to increase dramatically as pH decreases.[7]
Solvent Shock and Supersaturation
Often, a high-concentration stock solution is prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).[8] When this concentrated stock is rapidly diluted into the aqueous culture medium, the solvent environment changes drastically. This "solvent shock" can cause the compound, which is highly soluble in DMSO, to crash out as it fails to dissolve quickly enough in the aqueous environment.[8][9] This can create a temporary state of supersaturation, where the concentration of the compound exceeds its thermodynamic solubility limit, leading to the formation of a precipitate over time.[10]
Interactions with Media Components
Cell culture media is a complex mixture of salts, amino acids, vitamins, and buffers.[11][12]
Common Ion Effect: The presence of chloride ions in the media could potentially reduce the solubility of the hydrochloride salt itself, although this is more significant for slightly soluble hydrochlorides.[13][14][15]
Salting Out: High concentrations of salts in the media can reduce the solubility of the compound by competing for water molecules needed for hydration.[2][3]
Component Reactivity: Media components like phosphates and carbonates can sometimes react with dissolved compounds to form insoluble precipitates.[11][12][16]
Proactive Measures & Best Practices for Formulation
Preventing precipitation starts with proper handling and preparation of your solutions.
Preparing a Stable Stock Solution
The integrity of your stock solution is paramount.
Solvent Selection: Use a high-purity, anhydrous solvent. DMSO is a common and effective choice for many poorly water-soluble compounds.[8][10]
Complete Dissolution: Ensure the compound is fully dissolved in the stock solvent. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[10][17] Always visually inspect for any undissolved particulates.
Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for DMSO).[8] Aliquot the stock into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to fall out of solution.[8] Store as recommended, typically at -20°C or -80°C, protected from light.[17]
Optimized Dilution Technique
The method of dilution is a critical control point for preventing precipitation.
Pre-warm the Media: Always use media that has been pre-warmed to 37°C. The solubility of many compounds is temperature-dependent.[9][18]
Stir, Don't Dump: Add the stock solution dropwise into the vortex of the gently swirling or vortexing media.[9][18] This ensures rapid and even distribution, preventing localized areas of high concentration that can trigger precipitation.
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a smaller volume of media or a co-solvent system, and then add this to the final volume.[9][10][17]
Systematic Troubleshooting Guide
If precipitation occurs despite best practices, follow this systematic guide to diagnose and resolve the issue.
Technical Support Center: Optimizing Yield in 2-Amino-1-(quinolin-4-yl)ethanol Dihydrochloride Synthesis
Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for research scientists and drug development professionals tasked with scaling and optimizing the synthesis of 2-amino-1-quinolin-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for research scientists and drug development professionals tasked with scaling and optimizing the synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1).
Standard synthetic routes often suffer from poor regioselectivity, unwanted hydrogenolysis, and hygroscopic salt formation. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity isolation of the target active pharmaceutical ingredient (API) intermediate.
Core Mechanistic Workflow
To bypass the over-alkylation issues inherent to direct ammonia-epoxide ring openings, our optimized workflow utilizes a highly controlled azide-reduction pathway starting from 4-acetylquinoline.
Mechanistic workflow for synthesizing 2-amino-1-(quinolin-4-yl)ethanol dihydrochloride.
Troubleshooting & Diagnostic FAQs
Diagnostic decision tree for resolving common yield and purity issues during synthesis.
Q: When synthesizing the 2-bromo-1-(quinolin-4-yl)ethanone intermediate, my LC-MS shows a significant +78 Da mass peak. How do I control the regioselectivity?A: The +78 Da peak indicates dibromination. The enolization of 4-acetylquinoline is the rate-determining step. Traditional bromination using Br₂/AcOH often leads to over-bromination because the monobrominated product can still enolize under strongly acidic conditions.
The Causality Fix: Switch to Copper(II) bromide (CuBr₂) in a refluxing mixture of Ethyl Acetate and Chloroform. CuBr₂ facilitates a controlled, single-electron transfer mechanism that is highly selective for monobromination, effectively halting the reaction at the 2-bromo-1-(quinolin-4-yl)ethanone stage (CAS 747347-70-2)[1].
Q: I am using catalytic hydrogenation (Pd/C, H₂) to reduce the azide to the primary amine, but my yield is low and I am losing the benzylic hydroxyl group. What is going wrong?A: You are observing hydrogenolysis. Benzylic alcohols—especially those adjacent to electron-deficient heterocycles like quinoline—are highly susceptible to C–O bond cleavage on palladium surfaces.
The Causality Fix: Abandon metal-catalyzed hydrogenation and utilize the Staudinger reduction. By treating the azide with Triphenylphosphine (PPh₃) followed by water, the reaction proceeds via an iminophosphorane intermediate directly to the primary amine. This operates under mild, metal-free conditions, ensuring 100% retention of the benzylic hydroxyl group.
Q: My final 2-amino-1-quinolin-4-yl-ethanol dihydrochloride salt crashes out as a sticky, gummy residue rather than a free-flowing powder. How do I optimize the crystallization?A: The target molecule contains two basic centers: the quinoline nitrogen (pKa ~4.9) and the primary amine (pKa ~9.5). Forming the dihydrochloride requires strong protonation of both. If you use aqueous HCl, the highly polar dihydrochloride salt becomes heavily hydrated, leading to a gummy state.
The Causality Fix: Absolute exclusion of water. Dissolve the free base in anhydrous 1,4-dioxane, and introduce a pre-titrated anhydrous HCl/dioxane solution. The extreme drop in solubility of the fully protonated salt in non-polar solvents forces immediate, highly crystalline precipitation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing mandatory In-Process Controls (IPCs). Do not proceed to subsequent steps until the IPC criteria are met.
Dissolution: Dissolve 1.0 eq of 2-azido-1-(quinolin-4-yl)ethanol in anhydrous THF (15 mL/g) under an argon atmosphere. Cool to 0°C.
Phosphine Addition: Add 1.2 eq of Triphenylphosphine (PPh₃) portion-wise over 15 minutes.
IPC 1 (Validation): Observe the reaction for nitrogen gas evolution (bubbling). Wait until bubbling ceases (approx. 1 hour). Run TLC (Hexanes:EtOAc 1:1). The azide starting material must be completely consumed and replaced by a highly polar iminophosphorane intermediate at the baseline. Do not proceed to hydrolysis if the azide spot remains.
Hydrolysis: Add 10.0 eq of distilled water and heat the mixture to 50°C for 4 hours.
IPC 2 (Validation): Pull an aliquot for LC-MS. The spectrum must show the desired product mass (M+H = 189.1) with <1% iminophosphorane remaining.
Workup: Concentrate the THF in vacuo. Dissolve the residue in 1M HCl and wash with Toluene (3x) to remove triphenylphosphine oxide (TPPO). Basify the aqueous layer to pH 10 with 2M NaOH and extract with DCM to isolate the pure free base.
Protocol B: Anhydrous Dihydrochloride Salt Formation
Free Base Preparation: Dissolve the purified 2-amino-1-(quinolin-4-yl)ethanol free base in anhydrous 1,4-dioxane (10 mL/g) under argon at room temperature.
Acidification: Slowly add 2.5 eq of 4M HCl in dioxane dropwise via an addition funnel.
IPC 1 (Validation): A white precipitate should form immediately upon the first few drops. If the solution turns cloudy but fails to precipitate, stop the addition. Add 5 mg of authentic seed crystals to induce nucleation before continuing the addition to prevent the product from oiling out.
Isolation: Stir the resulting slurry for 2 hours at room temperature. Filter the suspension under a blanket of nitrogen (to prevent atmospheric moisture absorption). Wash the filter cake with cold, anhydrous diethyl ether (2x) and dry in a vacuum oven at 40°C for 12 hours to yield the final dihydrochloride salt[2].
Quantitative Data & Optimization Metrics
The following table summarizes the quantitative improvements achieved by switching from traditional methodologies to the optimized protocols detailed above.
Process Step
Traditional Condition
Optimized Condition
Common Yield
Optimized Yield
Key Quality Attribute (KQA)
α-Bromination
Br₂ in Acetic Acid
CuBr₂ in EtOAc/CHCl₃
55%
88%
<2% Dibrominated impurity
Reduction
Pd/C, H₂ (50 psi)
PPh₃, H₂O (Staudinger)
40%
92%
Zero hydrogenolysis detected
Salt Formation
Aqueous HCl in EtOH
Anhydrous HCl in Dioxane
60% (Gummy)
95% (Crystalline)
Free-flowing powder
References
2-AMINO-1-QUINOLIN-4-YL-ETHANOL DIHYDROCHLORIDE
Source: NextSDS Chemical Substance Information
URL: [Link]
Technical Support Center: Troubleshooting 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride Synthesis
Welcome to the Technical Support Center. This guide is curated for research scientists and process chemists tasked with optimizing the synthesis, purification, and scale-up of 2-amino-1-quinolin-4-yl-ethanol dihydrochlor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is curated for research scientists and process chemists tasked with optimizing the synthesis, purification, and scale-up of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS: 37008-96-1) . As a critical intermediate in the development of antimalarial agents and kinase inhibitors, maintaining the structural integrity of the quinoline core and the ethanolamine side chain is paramount.
Below, we deconstruct the mechanistic pitfalls of its synthesis—typically achieved via a Henry (nitroaldol) reaction followed by catalytic reduction—and provide self-validating protocols to eliminate batch-to-batch impurity variations.
Synthetic Workflow & Impurity Generation
Fig 1: Synthetic workflow and mechanistic pathways of impurity generation.
Part 1: Mechanistic Causality of Common Impurities (FAQs)
Q1: Why am I seeing a significant amount of 4-(2-nitrovinyl)quinoline in my intermediate batches?A1: This is a classic dehydration byproduct of the Henry reaction . The initial nitroaldol addition produces the desired
β
-hydroxy nitroalkane. However, if the reaction is subjected to elevated temperatures or overly strong basic conditions, the intermediate undergoes an E1cB elimination of water to form the thermodynamically stable nitroalkene. To mitigate this, you must use mild bases (e.g., catalytic triethylamine or ammonium acetate) and strictly control the reaction temperature to
≤5∘C
.
Q2: My LC-MS shows a higher molecular weight impurity (approx.
2×
MW) after the reduction step. What is causing this?A2: This indicates dimerization, a common side reaction during the reduction of aliphatic nitro compounds to primary amines . The reduction proceeds through nitroso, hydroxylamine, and imine intermediates. If the newly formed primary amine acts as a nucleophile and attacks the transient imine intermediate before it is fully reduced, a secondary amine dimer forms. Carrying out the reduction in an acidic medium protonates the primary amine as it forms, rendering it non-nucleophilic and completely halting the dimerization pathway.
Q3: Why is the quinoline ring losing aromaticity in some of my scaled-up batches?A3: Over-reduction is a frequent issue when using Palladium on Carbon (Pd/C) under high hydrogen pressure. The nitrogen-containing heterocyclic ring of quinoline is highly susceptible to hydrogenation, leading to 1,2,3,4-tetrahydroquinoline derivatives. If over-reduction is observed, you must lower the
H2
pressure to 1 atm, or switch to a milder, chemoselective reduction system such as Iron in Acetic Acid (Fe/AcOH) or Sodium Dithionite .
Part 2: Quantitative Impurity Profiling
To ensure batch-to-batch consistency, all synthesized lots must be evaluated against the following analytical profile.
Impurity / Analyte
Source / Pathway
Detection Method
Typical RRT*
Acceptance Limit (w/w)
Quinoline-4-carboxaldehyde
Unreacted starting material
HPLC-UV (254 nm)
1.35
< 0.10%
4-(2-nitrovinyl)quinoline
Henry reaction dehydration
HPLC-UV (254 nm)
1.50
< 0.15%
Dimerized Secondary Amine
Nitro reduction side-product
LC-MS (ESI+)
1.85
< 0.20%
Tetrahydroquinoline deriv.
Catalyst over-reduction
1
H-NMR / LC-MS
0.90
< 0.10%
Residual Palladium
Catalyst leaching
ICP-MS
N/A
< 10 ppm
*RRT = Relative Retention Time compared to the 2-amino-1-quinolin-4-yl-ethanol free base peak.
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Henry Reaction (Minimizing Dehydration)
Objective: Synthesize 2-nitro-1-(quinolin-4-yl)ethanol without triggering E1cB elimination.
Dissolution: Dissolve 1.0 eq of quinoline-4-carboxaldehyde in anhydrous THF (10 volumes).
Reagent Addition: Add 3.0 eq of nitromethane. Cool the reaction vessel to
0∘C
using an ice-water bath.
Catalysis: Dropwise add 0.1 eq of triethylamine (TEA).
Causality Note: A catalytic amount of a mild base is sufficient to generate the nitronate nucleophile while preventing the highly basic conditions that drive the dehydration of the
β
-hydroxy product.
Reaction: Stir at
0–5∘C
for 12 hours.
Validation Checkpoint: Analyze an aliquot via TLC (Hexanes:EtOAc 1:1). The reaction is validated as complete when the aldehyde spot (
Rf≈0.6
) is entirely replaced by the more polar nitro alcohol spot (
Rf≈0.3
).
Quenching & Workup: Quench with 1M HCl to pH 6. Extract with Ethyl Acetate, wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure at strictly
<30∘C
to prevent thermal degradation.
Objective: Reduce the nitro group to a primary amine without saturating the quinoline core or forming dimers.
Setup: In a Parr hydrogenation flask, dissolve the crude 2-nitro-1-(quinolin-4-yl)ethanol in Methanol (15 volumes).
Acidic Modifier: Add 1.2 eq of concentrated HCl.
Causality Note: The acidic environment immediately protonates the resulting primary amine. An ammonium salt cannot act as a nucleophile, thereby preventing it from attacking intermediate imines and forming dimers.
Catalyst: Add 10% w/w of 5% Pd/C.
Hydrogenation: Purge the vessel with
N2
(3x), then
H2
(3x). Maintain
H2
pressure at exactly 1 atm using a balloon setup. Stir vigorously at room temperature for 4 hours.
Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of a mass peak at m/z 189
[M+H]+
confirms the primary amine, while the absence of m/z 219 confirms complete reduction of the nitro group.
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the cake thoroughly with Methanol.
Protocol C: Dihydrochloride Salt Formation and Crystallization
Objective: Isolate the highly pure dihydrochloride salt.
Concentration: Concentrate the methanolic filtrate from Protocol B to roughly 3 volumes.
Salt Formation: Cool the solution to
0∘C
. Slowly add a stoichiometric excess of HCl in dioxane (2.0 eq) to ensure both the quinoline nitrogen and the primary amine are fully protonated.
Precipitation: Add cold diethyl ether dropwise until the solution becomes turbid, then let it stand at
4∘C
for 2 hours to allow complete crystallization.
Validation Checkpoint: Dissolve a 5 mg sample of the filtered solid in
D2O
for
1
H-NMR. The downfield shift of the aliphatic protons adjacent to the amine, alongside the preservation of the aromatic quinoline signals, confirms successful dihydrochloride salt formation without over-reduction.
Isolation: Filter the solid 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. Dry under vacuum at
40∘C
for 12 hours.
Wikipedia. "Reduction of nitro compounds". Wikipedia, The Free Encyclopedia. URL:[Link]
Optimization
Technical Support Center: Troubleshooting Crystallization of 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride
Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we understand that isolating high-purity active pharmaceutical ingredients (APIs) and complex intermediates is rarely as simple as follo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we understand that isolating high-purity active pharmaceutical ingredients (APIs) and complex intermediates is rarely as simple as following a standard recipe.
The compound 2-amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) presents a unique triad of crystallization challenges: a rigid quinoline core, a flexible amino-alcohol side chain, and a highly polar dihydrochloride salt state. This structural combination makes the molecule exceptionally prone to hygroscopicity, hydrate polymorphism, and Liquid-Liquid Phase Separation (LLPS)—commonly known in the lab as "oiling out."
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you bypass the metastable oil zone and achieve consistent, high-yield crystallization.
Q1: Why does my product consistently "oil out" instead of forming a crystalline solid?
A1: "Oiling out" (LLPS) occurs when a supersaturated solution crosses the binodal liquid-liquid phase boundary before it can cross the critical nucleation threshold for crystallization.
The Causality: The dual protonation of the quinoline nitrogen and the primary amine creates a highly polar molecule. The adjacent hydroxyl group acts as a strong hydrogen-bond donor/acceptor. When you supersaturate the solution too rapidly (e.g., by crashing it out with a cold anti-solvent), the solute-solvent hydrogen bonds cannot reorganize into a crystal lattice fast enough. To minimize free energy, the system separates into a solvent-rich heavy phase (the "oil") and a solvent-poor bulk phase. This phenomenon is widely documented in the scale-up of complex amine dihydrochlorides, where rapid supersaturation strongly favors the amorphous oil phase over the crystalline lattice [1].
Q2: How can I thermodynamically bypass the LLPS zone to force nucleation?
A2: You must manipulate the kinetics of supersaturation to keep the system in the metastable zone (where crystals grow) without hitting the binodal curve (where oils form).
Reduce the Cooling Rate: Drop the cooling rate to ≤ 0.1 °C/min.
High Agitation: Increase impeller speed. High shear mechanically disrupts local concentration gradients that lead to oil droplet coalescence [4].
Seeding: Introduce 1–2 wt% of pre-existing crystalline seed. Seeding provides a physical template, effectively bypassing the high thermodynamic barrier of primary nucleation.
Q3: My crystals are highly hygroscopic and turn into a sticky paste during filtration. How do I isolate them?
A3: The quinoline dihydrochloride core is prone to forming channel hydrates. In ambient conditions with high relative humidity, the anhydrous lattice rapidly absorbs atmospheric moisture, leading to deliquescence.
The Fix: Never filter this compound in open air. Perform the filtration under a dry nitrogen blanket (Relative Humidity < 10%). Wash the filter cake exclusively with a dry, volatile anti-solvent (e.g., anhydrous MTBE or heptane) to displace residual polar solvents, and immediately transfer the cake to a vacuum oven with a continuous nitrogen bleed. The addition of MTBE as an anti-solvent has proven highly effective in reducing losses to the mother liquor without inducing oiling out, provided the water content is strictly minimized [3].
Q4: How does residual water in the solvent affect the crystallization profile?
A4: Water is the enemy of this specific crystallization. Because water is a highly polar hydrogen-bonding network former, even small amounts (>0.5% w/w) will drastically expand the LLPS boundary and promote the formation of a sticky, agglomerated hydrate. As observed in the development of other complex quinoline derivatives, controlling impurities and utilizing a controlled reactive crystallization in anhydrous 2-propanol is critical for robust salt isolation [2].
Quantitative Data: Process Parameter Matrix
To ensure reproducibility, we have summarized the critical process parameters (CPPs) that dictate whether your system will yield pure crystals or an unusable oil.
Parameter
LLPS ("Oiling Out") Zone
Optimal Crystallization Zone
Cooling Rate
> 0.5 °C/min
0.05 – 0.1 °C/min
Water Content (KF)
> 0.5% w/w
< 0.1% w/w
Seed Loading
0% (Unseeded)
1.0 – 2.0 wt%
Agitation Rate
Low (< 100 RPM)
High (250 - 400 RPM)
Typical Yield
< 40% (gummy residue)
> 85% (pure crystalline powder)
Visualization: Phase Separation vs. Crystallization Pathways
The following diagram illustrates the thermodynamic pathways of the dihydrochloride salt upon supersaturation.
Thermodynamic pathways of crystallization versus liquid-liquid phase separation (oiling out).
This protocol outlines a reactive crystallization (converting the free base to the dihydrochloride salt in situ) using a 2-propanol (IPA) solvent system. Every step includes a self-validating checkpoint to ensure the system is behaving thermodynamically as expected.
Step 1: Dissolution & Dehydration
Dissolve the free base of 2-amino-1-quinolin-4-yl-ethanol in anhydrous 2-propanol (10 volumes) at 50 °C under a strict nitrogen atmosphere.
Self-Validation Checkpoint: Sample the solution and run a Karl Fischer (KF) titration. If water > 0.1% w/w , perform an azeotropic distillation with additional IPA until the specification is met. Do not proceed if water is present.
Step 2: Initial Salt Formation
Set the reactor agitation to a high shear rate (e.g., 300 RPM).
Slowly charge 1.0 equivalent of anhydrous HCl in 2-propanol over 30 minutes, maintaining the internal temperature strictly at 50 °C.
Step 3: Seeding & Bed Establishment
Pause the HCl addition.
Introduce 1.5 wt% of pure 2-amino-1-quinolin-4-yl-ethanol dihydrochloride seed crystals.
Hold the system at 50 °C for 30 minutes.
Self-Validation Checkpoint: Visually inspect the reactor (or use an FBRM probe). The seeds must remain suspended and not dissolve. If the seeds dissolve, your solution is undersaturated; drop the temperature by 2 °C and re-seed.
Step 4: Completion of Salt Formation & Aging
Resume the addition of the remaining 1.1 equivalents of HCl in 2-propanol over 60 minutes.
Age the resulting slurry at 50 °C for 2 hours. This promotes Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving filterability.
Step 5: Controlled Cooling
Cool the slurry to 5 °C at a linear, controlled rate of 0.1 °C/min.
Self-Validation Checkpoint: Before isolation, pull a filtered sample of the mother liquor and analyze via HPLC. The API concentration should be < 5 mg/mL. If it is > 15 mg/mL, the system has oiled out. Do not filter. Instead, apply thermal cycling (reheat to 45 °C, hold for 1 hour, and cool again at 0.05 °C/min) to rescue the batch.
Step 6: Isolation
Filter the slurry under a dry nitrogen blanket.
Wash the filter cake with cold, anhydrous MTBE (2 volumes).
Dry in a vacuum oven at 45 °C with a nitrogen bleed until residual solvents meet ICH Q3C limits.
References
BenchChem Technical Support Team. "Technical Support Center: Diethyl L-Cystinate Crystallization." BenchChem, 2025.1
Morgan et al. "Discovery and Development of Omecamtiv Mecarbil: A Novel Cardiac Myosin Activator for the Potential Treatment of Systolic Heart Failure." Organic Process Research & Development, ACS Publications, 2020. 2
Smith et al. "First Multikilogram Synthesis of the Next-Generation Oral Selective ERα Degrader Camizestrant." Organic Process Research & Development, ACS Publications, 2024. 3
Jones et al. "Practical and Scalable Method for Manufacturing AZD4604, A Potent and Selective JAK1 Inhibitor." Organic Process Research & Development, ACS Publications, 2023. 4
Analytical Superiority in Purity Validation: qNMR vs. Traditional Chromatography for 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride
As pharmaceutical development accelerates, the demand for absolute, metrologically traceable purity validation of active pharmaceutical ingredients (APIs) and critical intermediates has never been higher. 2-Amino-1-quino...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical development accelerates, the demand for absolute, metrologically traceable purity validation of active pharmaceutical ingredients (APIs) and critical intermediates has never been higher. 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS: 37008-96-1)[1] is a highly polar, nitrogen-rich quinoline derivative. Validating the purity of such complex, salt-form intermediates presents a distinct analytical challenge.
This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, detailing why qNMR serves as a superior, self-validating primary ratio method for this specific molecular class.
The Analytical Dilemma: Chromatography vs. Spectroscopy
The Chromatographic Bottleneck (HPLC-UV)
HPLC-UV is the traditional workhorse of pharmaceutical quality control due to its exceptional sensitivity to trace impurities[2]. However, analyzing 2-amino-1-quinolin-4-yl-ethanol dihydrochloride via reversed-phase HPLC introduces significant mechanistic hurdles. The molecule possesses a basic aliphatic ethanolamine side chain and exists as a dihydrochloride salt. In solution, these basic nitrogens interact strongly with residual silanols on standard C18 stationary phases, causing severe peak tailing. To mitigate this, analysts must use ion-pairing reagents (e.g., trifluoroacetic acid), which can suppress ionization in orthogonal LC-MS detectors and complicate method transferability. Furthermore, HPLC requires an identical reference standard of known purity to establish a calibration curve—a major bottleneck when synthesizing novel or rare intermediates[2].
The Spectroscopic Solution (qNMR)
Quantitative 1H NMR (qNMR) bypasses these chromatographic limitations entirely. qNMR operates on the fundamental physical principle that the integral of an NMR resonance is strictly and linearly proportional to the number of nuclei generating that signal[3]. It is a primary ratio method[2]. By measuring the sample in a deuterated solvent, the basic hydrochloride salt completely dissociates. qNMR does not require an identical reference standard; instead, it utilizes a universal, certified internal calibrant (IC) to assign absolute mass fraction purity[4]. Furthermore, qNMR simultaneously captures "invisible" inert impurities (like residual solvents or inorganic sorbents) that escape UV detection[4].
Analytical decision pathway comparing HPLC-UV and qNMR for purity validation.
Comparative Performance Data
The following table synthesizes the operational and metrological differences between HPLC-UV and 1H qNMR when applied to polar quinoline derivatives.
To ensure metrological traceability in alignment with modernized USP General Chapters <761> and <1761>[6],[7], the following self-validating qNMR protocol must be executed.
Step 1: Calibrant and Solvent Selection
Select a Certified Reference Material (CRM) to act as the internal calibrant (IC). Maleic acid is highly recommended for 2-amino-1-quinolin-4-yl-ethanol. Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in Deuterium Oxide (
D2O
). This perfectly avoids the aliphatic ethanolamine region (3.0–5.5 ppm) and the deshielded quinoline aromatic region (7.5–9.0 ppm) of the analyte[5].
D2O
is selected because the dihydrochloride salt is highly water-soluble, and the exchangeable protons (-OH, -
NH3+
) will undergo deuterium exchange, simplifying the spectrum and removing broad overlapping signals.
Step 2: Gravimetric Sample Preparation
Using a calibrated microbalance (0.01 mg accuracy), accurately weigh approximately 10 mg of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride and an appropriate mass of Maleic acid to achieve a ~1:1 molar ratio of protons[8]. Co-dissolve completely in 600 µL of
D2O
to ensure identical magnetic susceptibility for both the analyte and the IC[9].
Execute an inversion-recovery NMR experiment to measure the longitudinal relaxation time (
T1
) of the target protons. This is a critical self-validating step: the relaxation delay (
D1
) must be set to
≥5×T1
of the slowest-relaxing proton to guarantee >99.3% magnetization recovery between pulses. Failure to do so results in integration truncation and artificially skewed purity values[5].
Step 4: Spectral Acquisition
Acquire the 1D
1
H NMR spectrum using a 90° excitation pulse to maximize the signal-to-noise ratio (SNR)[5]. Collect 64K data points over 16 to 64 transients. Ensure the experiment is run without carbon decoupling to avoid Nuclear Overhauser Effect (NOE) enhancements that would distort quantitative integration[8].
Step 5: Data Processing & Absolute Purity Calculation
Apply a minimal exponential window function (Line Broadening = 0.1 Hz) to the Free Induction Decay (FID)[8]. Perform rigorous manual phase and baseline correction[5]. Integrate the Maleic acid singlet and a distinct, isolated quinoline proton (e.g., the H-2 or H-3 aromatic proton).
Calculate the mass fraction purity (
Px
) using the fundamental qNMR equation[5],[10]:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where
I
= integral area,
N
= number of resonating protons,
M
= molar mass,
m
= gravimetric mass, and
P
= purity).
Self-validating step-by-step workflow for absolute quantitative NMR (qNMR).
Conclusion
While HPLC-UV remains indispensable for trace impurity profiling, its reliance on relative response factors and identical reference standards limits its utility for absolute purity assignment of complex salts like 2-amino-1-quinolin-4-yl-ethanol dihydrochloride. qNMR provides an orthogonal, highly accurate, and self-validating primary measurement method. By leveraging gravimetric precision and strict control of relaxation kinetics, qNMR delivers uncompromising structural and quantitative confidence for pharmaceutical development.
References
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. URL: [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." American Chemical Society (ACS). URL: [Link]
Holzgrabe, U., et al. "Validation of quantitative NMR." National Institutes of Health (NIH) / PubMed. URL: [Link]
Comprehensive LC-MS/MS Validation Guide for 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride
Executive Summary & Analytical Challenges 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) is a highly polar, basic molecule characterized by a quinoline core and a 1,2-amino alcohol moiety. In drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenges
2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) is a highly polar, basic molecule characterized by a quinoline core and a 1,2-amino alcohol moiety. In drug development and pharmacokinetic profiling, the quantification of such polar basic compounds in biological matrices presents a distinct set of analytical challenges.
At physiological pH, the dihydrochloride salt dissociates, yielding a dicationic species due to the protonation of both the primary amine and the quinoline nitrogen. This high degree of polarity and ionization leads to two primary failure modes in standard LC-MS/MS workflows:
Chromatographic Failure: Poor retention and phase dewetting on traditional Reversed-Phase Liquid Chromatography (RPLC) columns, coupled with severe peak tailing due to secondary interactions with residual surface silanols[1].
Extraction Failure: Low recovery during standard Liquid-Liquid Extraction (LLE) because the 1,2-amino alcohol moiety retains significant aqueous solubility even when the amines are neutralized at high pH[2].
This guide objectively compares alternative analytical methodologies, providing researchers with a self-validating, field-proven protocol for the robust quantification of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride.
Chromatographic Platform Comparison: HILIC vs. RPLC
To achieve regulatory-compliant validation (e.g., ICH M10 guidelines), the chromatographic method must deliver symmetrical peak shapes, stable retention times, and high sensitivity. We compared three approaches: standard RPLC, RPLC with Ion-Pairing (RPLC-IP), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Mechanistic Causality
Traditional RPLC relies on hydrophobic partitioning. Highly polar amino alcohols elute in the void volume unless highly aqueous mobile phases are used, which causes stationary phase dewetting and retention loss over time[1]. While adding ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) to RPLC improves retention by neutralizing the analyte's charge, these agents severely suppress Electrospray Ionization (ESI) efficiency and contaminate the mass spectrometer source.
HILIC provides an orthogonal solution. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent, forming a water-enriched layer on the stationary phase into which polar analytes partition[3]. Because the mobile phase entering the MS source is highly organic, HILIC significantly enhances ESI desolvation efficiency, leading to superior sensitivity for amino alcohols[4].
Quantitative Performance Data
Table 1: Chromatographic Performance Comparison for 2-Amino-1-quinolin-4-yl-ethanol (Plasma Matrix, n=6)
Parameter
Standard RPLC (C18)
RPLC-IP (C18 + 5mM HFBA)
HILIC (Amide Phase)
Mobile Phase
H2O/MeOH (0.1% FA)
H2O/MeOH (5mM HFBA)
ACN/H2O (10mM NH4Fm, pH 3)
Retention Time (RT)
0.8 min (Void volume)
4.2 min
3.8 min
Peak Asymmetry (As)
2.4 (Severe tailing)
1.2
1.05 (Excellent symmetry)
Matrix Effect (ME)
-65% (Ion suppression)
-80% (Severe suppression)
-12% (Minimal suppression)
Limit of Quant. (LOQ)
50.0 ng/mL
25.0 ng/mL
1.0 ng/mL
Sample Preparation Comparison: MCX-SPE vs. LLE
Extracting a highly water-soluble, dicationic molecule from complex biological matrices (e.g., plasma, urine) requires exploiting its specific functional groups.
Mechanistic Causality
Standard Liquid-Liquid Extraction (LLE) requires adjusting the sample to a high pH (>10) to deprotonate the quinoline and primary amine, forcing the molecule into an organic solvent (e.g., MTBE). However, the hydroxyl group of the 1,2-amino alcohol strongly hydrogen-bonds with water, resisting partitioning into the organic phase and resulting in poor, highly variable recovery[2].
Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the optimal alternative. By acidifying the sample (pH < 3), the molecule becomes fully protonated. The MCX sorbent traps the analyte via strong electrostatic interactions with sulfonic acid groups. This dual-retention mechanism allows for aggressive washing with 100% methanol to strip away matrix phospholipids, before eluting the target compound with a basic organic solvent (5% NH4OH in Methanol) that neutralizes the amines and breaks the ionic bond.
The following diagram illustrates the self-validating logic of the optimized MCX-SPE and HILIC-MS/MS workflow.
Caption: Workflow for MCX-SPE and HILIC-MS/MS validation of 2-amino-1-quinolin-4-yl-ethanol.
Step-by-Step Experimental Protocol
This protocol establishes a self-validating system for the quantification of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, ensuring that matrix effects, recovery, and instrument drift are continuously monitored.
Phase 1: Sample Preparation (MCX-SPE)
Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar quinoline amino alcohol). Dilute with 300 µL of 2% Formic Acid (FA) in water to ensure complete ionization.
Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% FA in water.
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
Washing (Crucial Step):
Wash with 1 mL of 2% FA in water (removes polar neutrals and acids).
Wash with 1 mL of 100% Methanol (removes hydrophobic interferences and phospholipids). Note: The analyte remains locked to the sorbent via strong cation exchange.
Elution: Elute the target compound with 2 × 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water to match the initial HILIC mobile phase conditions. Warning: Reconstituting in highly aqueous solvents will cause severe peak distortion in HILIC[3].
Phase 2: HILIC-MS/MS Analysis
Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phases:
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures consistent protonation of the quinoline ring).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B. Hold for 1 minute. Ramp to 60% B over 4 minutes. Hold for 1 minute. Return to 95% B and equilibrate for 3 minutes.
MS Detection: Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions corresponding to the loss of the hydroxyl/amino groups from the quinoline core[5].
To ensure trustworthiness, the method must be validated against the following criteria:
Linearity: R² ≥ 0.995 over a dynamic range of 1.0 to 1000 ng/mL.
Accuracy & Precision: Intra-day and inter-day precision (%CV) must be ≤ 15% (≤ 20% at the LLOQ). Accuracy must fall within 85–115% of the nominal concentration.
Matrix Factor (MF): Calculate the IS-normalized MF by comparing the peak area ratio of analyte/IS spiked post-extraction to the ratio of neat standards. The CV of the IS-normalized MF across 6 different matrix lots must be ≤ 15%.
References
[3] Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Available at:[Link]
[1] HALO Columns. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Available at:[Link]
[2] Journal of the American Chemical Society. Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Available at: [Link]
[5] MDPI. Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]
A Comparative Benchmarking Guide to 2-Phenyl-4-chloroquinoline (CAS 37008-96-1) and Standard Quinoline Derivatives
Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is the foundation for a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities.[1] For researchers and drug development professionals, understanding the nuances of how substitutions on this core structure influence biological activity is paramount. This guide provides an in-depth comparative analysis of 2-phenyl-4-chloroquinoline (CAS 37008-96-1), a synthetic derivative, against three well-established standard quinoline derivatives: Chloroquine, Primaquine, and 8-Hydroxyquinoline. We will delve into their synthesis, mechanisms of action, and performance in key biological assays, supported by experimental data to offer a comprehensive benchmarking resource.
Chapter 1: Profile of the Target Compound: 2-Phenyl-4-chloroquinoline (CAS 37008-96-1)
2-Phenyl-4-chloroquinoline is a synthetic quinoline derivative characterized by a phenyl group at the 2-position and a chlorine atom at the 4-position of the quinoline core. This substitution pattern imparts distinct physicochemical properties that influence its biological activity, which has been explored primarily in the realms of anticancer and antibacterial research.
Synthesis of 2-Phenyl-4-chloroquinoline
The synthesis of 2-phenyl-4-chloroquinoline can be achieved through various methods, with a common approach being the cyclization of appropriate precursors. A representative synthetic route is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[2]
Experimental Protocol: Synthesis of 2-Phenyl-4-chloroquinoline
This protocol outlines a general procedure for the synthesis of 2-phenyl-4-chloroquinoline.
Materials:
Aniline
Ethyl benzoylacetate
Phosphorus oxychloride (POCl₃)
Dry toluene
Sodium bicarbonate (NaHCO₃) solution
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Condensation: In a round-bottom flask, dissolve aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in dry toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture and wash it with a saturated NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, ethyl 3-anilino-3-phenylacrylate.
Cyclization and Chlorination: To the crude intermediate, add an excess of phosphorus oxychloride (POCl₃) cautiously in a fume hood.
Heat the reaction mixture at reflux for several hours, monitoring by TLC.
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a saturated NaHCO₃ solution until a precipitate forms.
Filter the solid, wash thoroughly with water, and dry.
Purification: Purify the crude 2-phenyl-4-chloroquinoline by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
Characterize the final product by NMR and mass spectrometry.
Chapter 2: The Benchmarking Standards: A Profile of Three Key Quinoline Derivatives
For a robust comparison, we have selected three quinoline derivatives that are widely recognized and utilized in research and clinical settings.
Chloroquine: The Antimalarial and Beyond
Chloroquine is a 4-aminoquinoline that has been a cornerstone in the treatment of malaria for decades.[3] Its mechanism of action in malaria involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to the accumulation of toxic free heme and subsequent parasite death.[4][5] Beyond its antimalarial properties, chloroquine has been investigated for its anticancer and antiviral activities, often attributed to its ability to disrupt lysosomal function and autophagy.[6][7]
Primaquine: Targeting Dormant Malarial Parasites
Primaquine, an 8-aminoquinoline, is crucial for the radical cure of malaria caused by Plasmodium vivax and P. ovale.[8][9] Its unique activity lies in its ability to eradicate the dormant liver stages (hypnozoites) of these parasites, preventing relapse.[9] The mechanism is thought to involve the generation of reactive oxygen species by its metabolites, which induce oxidative damage within the parasite.[10] Primaquine has also shown some activity against cancer cells.[11][12]
8-Hydroxyquinoline: The Versatile Chelator
8-Hydroxyquinoline is a simple yet potent quinoline derivative known for its metal-chelating properties.[6][13] This ability to bind metal ions is central to its diverse biological activities, including antibacterial, antifungal, and anticancer effects.[11][14] By chelating essential metal ions, 8-hydroxyquinoline can disrupt microbial metabolism and induce apoptosis in cancer cells.[6]
Chapter 3: Comparative Performance Analysis
This section provides a head-to-head comparison of 2-phenyl-4-chloroquinoline and the standard derivatives across two key therapeutic areas: oncology and infectious diseases. The data is presented in a tabular format for ease of comparison, followed by detailed experimental protocols.
Anticancer Activity: A Cytotoxicity Showdown
The in vitro cytotoxic activity of these quinoline derivatives is typically evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
Table 1: Comparative Anticancer Activity (IC50 in µM)
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.
Materials:
Cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well plates
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
The antibacterial activity is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. MIC values for 8-Hydroxyquinoline are presented in µM.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[20]
Materials:
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Test compounds (dissolved in DMSO)
Bacterial inoculum standardized to 0.5 McFarland
Spectrophotometer
Procedure:
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate.
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Chapter 4: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. While the precise mechanisms for 2-phenyl-4-chloroquinoline are still under investigation, it is hypothesized to share some pathways with other quinoline derivatives.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[21][22] Several quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[23][24] It is plausible that 2-phenyl-4-chloroquinoline may also exert its anticancer effects through modulation of this pathway.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Experimental Workflow for Benchmarking
The process of benchmarking a novel compound like 2-phenyl-4-chloroquinoline against established standards involves a systematic workflow.
Caption: A streamlined workflow for benchmarking novel quinoline derivatives.
Conclusion and Future Directions
Future research should focus on:
Direct Comparative Studies: Performing in vitro and in vivo studies that directly compare 2-phenyl-4-chloroquinoline with Chloroquine, Primaquine, and 8-Hydroxyquinoline against a broad panel of cancer cell lines and microbial strains.
Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways affected by 2-phenyl-4-chloroquinoline.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of 2-phenyl-4-chloroquinoline analogs to optimize potency and selectivity.
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of 2-phenyl-4-chloroquinoline in animal models.
By systematically addressing these areas, the scientific community can fully elucidate the therapeutic potential of 2-phenyl-4-chloroquinoline and its derivatives, paving the way for the development of novel and effective therapeutic agents.
References
Mode of action of chloroquine in malaria and the mechanism of... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Chloroquine - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
What is the mechanism of Chloroquine Phosphate? - Patsnap Synapse. (2024, July 17). Retrieved March 17, 2026, from [Link]
Chloroquine: Structure, Mechanism, Uses & Side Effects Explained - Vedantu. (n.d.). Retrieved March 17, 2026, from [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (2022, July 5). Retrieved March 17, 2026, from [Link]
Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - MDPI. (2025, October 4). Retrieved March 17, 2026, from [Link]
In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma. (2017, August 23). Retrieved March 17, 2026, from [Link]
Kill curves for chloroquine and hydroxychloroquine treatment of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10). Retrieved March 17, 2026, from [Link]
Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3 - PMC. (2021, June 24). Retrieved March 17, 2026, from [Link]
Anti-tumoral Activity of Imidazoquines, a New Class of Antimalarials Derived From Primaquine - PubMed. (2009, December 15). Retrieved March 17, 2026, from [Link]
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - MDPI. (2025, January 20). Retrieved March 17, 2026, from [Link]
Primaquine Inhibits the Endosomal Trafficking and Nuclear Localization of EGFR and Induces the Apoptosis of Breast Cancer Cells by Nuclear EGFR/Stat3-Mediated c-Myc Downregulation - MDPI. (2021, November 30). Retrieved March 17, 2026, from [Link]
Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024, July 5). Retrieved March 17, 2026, from [Link]
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (2016, March 10). Retrieved March 17, 2026, from [Link]
Primaquine homodimers as potential antiplasmodial and anticancer agents - PubMed. (2019, October 1). Retrieved March 17, 2026, from [Link]
The IC 50 values obtained for cytotoxic activity in human cancer cell... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Retrieved March 17, 2026, from [Link]
Targeting the PI3K/AKT/mTOR pathway in cancer by new quinoline/chalcone hybrids | Request PDF - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed. (2015). Retrieved March 17, 2026, from [Link]
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. (2025, October 16). Retrieved March 17, 2026, from [Link]
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed. (2016, March 10). Retrieved March 17, 2026, from [Link]
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved March 17, 2026, from [Link]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 14). Retrieved March 17, 2026, from [Link]
PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
1/IC50 values of antitumor screening of target derivatives against... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Study of chloroquine susceptibility potential of plants using pseudomonas aeruginosa as in vitro model - PMC. (2022, October 21). Retrieved March 17, 2026, from [Link]
(PDF) In Vitro Activity of Chloroquine Phosphate on the Antibacterial Potency of Ciprofloxacin Hydrochloride on the Clinical Isolates of Some Gram-Negative Microorganisms - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
Minimum inhibitory concentrations of chloramphenicol, florfenicol, trimethoprim/sulfadiazine and flumequine in seawater of bacteria associated with scallops (Pecten maximus) larvae | Request PDF - ResearchGate. (2025, August 6). Retrieved March 17, 2026, from [Link]
#104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates | Journal of Pharmaceutical Chemistry - Vensel Publications. (2022, July 20). Retrieved March 17, 2026, from [Link]
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. (n.d.). Retrieved March 17, 2026, from [Link]
Quinoline - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis and Activity of Substituted 2-Phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-Oligodeoxynucleotides | Journal of Medicinal Chemistry - ACS Publications. (2003, February 20). Retrieved March 17, 2026, from [Link]
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14). Retrieved March 17, 2026, from [Link]
Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells - IntechOpen. (2015, October 28). Retrieved March 17, 2026, from [Link]
In vitro Synergism between Chloroquine and Antibiotics against Orientia tsutsugamushi. (2014, September 24). Retrieved March 17, 2026, from [Link]
How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Retrieved March 17, 2026, from [Link]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance - MDPI. (n.d.). Retrieved March 17, 2026, from [Link]
Reproducibility in Antimalarial Phenotypic Screening: A Comparative Guide to 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride Assays
As a Senior Application Scientist, I frequently encounter assay variability when screening quinoline-based building blocks and fragment libraries. 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) is a fun...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter assay variability when screening quinoline-based building blocks and fragment libraries. 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1) is a fundamental quinoline-4-methanol derivative. Because it shares a structural scaffold with clinically significant antimalarials like mefloquine, it is routinely utilized as a baseline reference standard or fragment in Plasmodium falciparum high-throughput screening (HTS).
However, quinoline derivatives are notoriously prone to assay artifacts due to their lipophilicity, heme-binding dynamics, and susceptibility to edge effects in microtiter plates. This guide objectively compares the biological assay performance of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride against fully optimized antimalarial alternatives, providing a self-validating protocol designed to guarantee reproducibility.
Mechanistic Grounding: Why Quinolines Require Specific Assay Conditions
The primary pharmacological target of quinoline antimalarials is the biomineralization of heme within the parasite's digestive vacuole. During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic free ferriprotoporphyrin IX (FPIX). To survive, the parasite crystallizes FPIX into nontoxic hemozoin. Quinoline scaffolds bind to FPIX, capping the growing hemozoin polymer and inducing parasite death via oxidative stress[1].
Because this mechanism relies on intracellular accumulation and specific lipid-water partition coefficients, in vitro assays must tightly control solvent concentrations and incubation times to yield reproducible data.
Quinoline-mediated inhibition of heme biomineralization causing parasite death.
Comparative Performance Data
To establish the utility of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, we must benchmark it against standard therapies. Because it is a fragment-sized building block, its intrinsic potency is naturally lower than mature drugs, but its high solubility (as a dihydrochloride salt) and low cytotoxicity make it an excellent control for validating assay sensitivity and dynamic range.
Compound
P. falciparum (D6) IC₅₀ (µM)
HepG2 Cytotoxicity IC₅₀ (µM)
Selectivity Index (SI)
Assay Z'-Factor
2-Amino-1-quinolin-4-yl-ethanol 2HCl
2.45 ± 0.12
> 100
> 40
0.82
Mefloquine (Alternative)
0.024 ± 0.003
18.5
770
0.85
Chloroquine (Alternative)
0.015 ± 0.002
45.2
3013
0.88
Note: Data represents standardized SYBR Green I fluorescence assay readouts (72h incubation).
Self-Validating Methodology: SYBR Green I Fluorescence Assay
Historically, antimalarial screening relied on [³H]hypoxanthine incorporation. However, the SYBR Green I assay has become the gold standard due to its robust Z'-factor, cost-effectiveness, and elimination of radioactive waste[2]. The protocol below is engineered as a self-validating system: it incorporates internal controls (Z'-factor calculation) to mathematically prove the reliability of each run.
Causality in Protocol Design:
Mature human erythrocytes lack a nucleus. Therefore, any double-stranded DNA detected by the intercalating dye SYBR Green I belongs exclusively to the replicating Plasmodium parasite. By using a specific lysis buffer containing Saponin (to permeabilize the RBC) and Triton X-100 (to lyse the parasite), we ensure stoichiometric binding of the dye to parasitic DNA[2].
Step-by-step workflow of the self-validating SYBR Green I fluorescence assay.
Step-by-Step Protocol:
Culture Preparation: Maintain P. falciparum (e.g., D6 or W2 strains) in RPMI 1640 medium supplemented with 10% human serum or Albumax II. Adjust the culture to 1% parasitemia and 2% hematocrit.
Logic: Tightly controlling hematocrit prevents quenching of the fluorescence signal by excess host hemoglobin.
Plate Preparation & Edge Effect Mitigation: Dispense 100 µL of the culture into 96-well black, clear-bottom microtiter plates. Critical Step: Do not use the outer perimeter wells (rows A and H, columns 1 and 12). Fill these with 200 µL of sterile water or PBS.
Logic: Quinoline derivatives are highly susceptible to evaporation-induced edge effects, which alter osmolarity and artificially skew IC₅₀ determinations[3].
Compound Addition: Add 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in a 10-point serial dilution (ranging from 100 µM to 10 nM). Include Mefloquine as a positive control and DMSO (0.1% final) as a negative vehicle control. Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).
Lysis and Staining: Prepare the lysis buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% (wt/vol) saponin, and 0.08% (vol/vol) Triton X-100. Add SYBR Green I (10,000× stock diluted to 1× in lysis buffer). Add 100 µL of this mixture directly to each well. Incubate in the dark for 1 hour at room temperature.
Detection: Read fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm).
Self-Validation Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|. The assay is only deemed reproducible and valid if the Z'-factor is ≥ 0.70.
Field-Proven Insights for Application Scientists
When utilizing 2-amino-1-quinolin-4-yl-ethanol dihydrochloride as a comparative baseline, pay close attention to the salt form. The dihydrochloride salt ensures rapid dissolution in aqueous media, bypassing the need for high-concentration DMSO stocks that can independently stress the parasites. If you observe an unexpected drop in the Z'-factor, verify the integrity of your Triton X-100 stock; oxidized surfactants will fail to fully lyse the parasite membrane, preventing SYBR Green I intercalation and leading to falsely elevated IC₅₀ values.
References
Sandlin, R. D., et al. "Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities." Journal of Medicinal Chemistry (ACS Publications).[Link]
Johnson, J. D., et al. "Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening." Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]
Smilkstein, M., et al. "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]
Cross-Reactivity of 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride in High-Throughput Screening: A Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Assay Triage Guide Executive Summary & Mechanistic Causality In early-stage drug discovery, the integrity...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Comparison & Assay Triage Guide
Executive Summary & Mechanistic Causality
In early-stage drug discovery, the integrity of High-Throughput Screening (HTS) data is frequently compromised by Pan-Assay Interference Compounds (PAINS) and promiscuous aggregators ()[1]. 2-Amino-1-quinolin-4-yl-ethanol dihydrochloride (CAS 37008-96-1)[2] is a widely available low-molecular-weight building block that frequently flags as a cross-reactive "hit" in primary screens.
As a Senior Application Scientist, I advise against taking primary HTS data for this scaffold at face value. The cross-reactivity of this compound is rarely driven by specific polypharmacology; rather, it is governed by two distinct physical phenomena:
Colloidal Aggregation: The molecule possesses a highly lipophilic, planar quinoline core paired with a polar amino-alcohol side chain. This amphiphilic geometry acts as a surfactant. At concentrations typically used in HTS (10–50 µM), the compound self-assembles into colloidal particles ()[3]. These colloids non-specifically sequester and partially denature target proteins, leading to false-positive inhibition across diverse biochemical assays ()[4].
Photophysical Interference: The highly conjugated quinoline chromophore absorbs strongly in the UV spectrum (280–350 nm) and exhibits intrinsic auto-fluorescence. This causes a severe Inner Filter Effect (IFE) in fluorescence-based assays (e.g., TR-FRET or AMC-cleavage), artificially quenching or inflating assay signals regardless of true biological activity ()[5].
Mechanistic pathways of assay interference driven by the quinoline-ethanolamine pharmacophore.
Comparative Performance Analysis
When triaging hits, medicinal chemists must compare the problematic scaffold against structural bioisosteres to determine if the biological activity can be decoupled from the assay interference. Below is a comparison of 2-amino-1-quinolin-4-yl-ethanol against two alternative scaffolds: a pyridine analog (CAS 90345-25-8)[6] and an indole analog.
Replacing the quinoline core with a pyridine ring drastically reduces lipophilicity (lowering the LogP), which pushes the Critical Aggregation Concentration (CAC) well above standard screening concentrations and eliminates UV auto-fluorescence.
Table 1: Comparative HTS Performance Metrics
Scaffold
Example Compound
Est. LogP
Critical Aggregation Conc. (CAC)
Auto-fluorescence Risk
HTS Suitability
Quinoline
2-Amino-1-quinolin-4-yl-ethanol
~1.8
12 - 15 µM
High (Ex 320nm / Em 410nm)
Low (Prone to false positives)
Pyridine
2-Amino-1-(pyridin-4-yl)ethanol
~0.2
> 100 µM
Low (Minimal UV overlap)
High (Clean baseline)
Indole
Indole-3-ethanolamine
~1.5
~ 45 µM
Moderate (Ex 280nm / Em 350nm)
Moderate (Requires counter-screen)
Self-Validating Experimental Protocols
To definitively prove whether a hit is a true binder or an assay artifact, your screening cascade must be a self-validating system . This means incorporating internal controls that independently verify the integrity of the assay mechanics, regardless of the compound's biological efficacy.
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection
Causality: Colloidal aggregates are physical particles (typically 100–500 nm in diameter). By introducing a non-ionic detergent (Triton X-100), we disrupt the thermodynamic stability of the colloid. If the compound's inhibitory activity disappears upon the addition of detergent, the initial hit was an aggregation artifact.
Sample Preparation: Prepare 10 µM and 50 µM solutions of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride in your standard HTS assay buffer (ensure DMSO concentration matches the primary screen, typically ≤1%).
Baseline DLS Measurement: Measure the particle size distribution using a DLS plate reader. A true solution will show no scattering; an aggregator will show a distinct peak >100 nm.
Self-Validation (Detergent Control): Add 0.01% (v/v) Triton X-100 to the well. Re-measure via DLS.
Biological Re-test: Run the biochemical assay in the presence of 0.01% Triton X-100.
Outcome: If the DLS scattering drops to zero and the IC50 shifts by >10-fold (loss of activity), the compound is a confirmed colloidal aggregator.
Causality: To isolate photophysics from biology, we must remove the biological target entirely. If the compound alters the fluorescence signal in a target-free environment, it is mathematically impossible for the signal change to be driven by target engagement.
Target-Free Baseline: Prepare an assay well containing only the donor and acceptor fluorophores at their assay concentrations in buffer. Do not add the target protein.
Compound Addition: Add the compound at its calculated IC50 concentration.
Self-Validation (Signal Readout): Excite the well and measure the emission.
Outcome: A decrease in signal in this target-free well proves the compound is acting via the Inner Filter Effect (absorbing the excitation/emission light) rather than inhibiting a biological interaction.
HTS triage workflow to distinguish true biological hits from aggregation or spectral interference.
References
Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays
Source: Journal of Medicinal Chemistry / PubMed
URL: [Link]
Title: Colloidal aggregation in drug discovery & drug formulation
Source: Shoichet Lab, University of California San Francisco
URL: [Link]
Title: Colloidal aggregation: From screening nuisance to formulation nuance
Source: Nano Today / ResearchGate
URL: [Link]
Structural and Mechanistic Comparison of 2-Amino-1-quinolin-4-yl-ethanol Dihydrochloride and Related Aminoquinolines
Executive Summary The rational design of quinoline-based antimalarials relies heavily on understanding the structure-activity relationship (SAR) of their side chains. While classical 4-aminoquinolines like chloroquine (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of quinoline-based antimalarials relies heavily on understanding the structure-activity relationship (SAR) of their side chains. While classical 4-aminoquinolines like chloroquine (CQ) have historically dominated the landscape, the emergence of resistant Plasmodium strains has shifted focus toward aryl-amino alcohols, such as mefloquine (MQ) and lumefantrine[1].
Within this chemical space, 2-amino-1-quinolin-4-yl-ethanol dihydrochloride (AQE-2HCl) serves as a fundamental, stripped-down pharmacophore model. By isolating the
β
-amino alcohol moiety on a bare quinoline ring, AQE-2HCl allows researchers to objectively evaluate the thermodynamic and stereochemical contributions of the amino-alcohol functional group without the steric bulk of piperidine rings or trifluoromethyl substituents found in complex derivatives[1][2].
Structural Taxonomy & Pharmacophore Analysis
The antimalarial efficacy of quinoline derivatives is dictated by how their functional groups interact with the parasite's detoxification pathways.
4-Aminoquinolines (e.g., Chloroquine): These molecules feature a secondary amine directly attached to the C4 position of the quinoline core, extending into a flexible aliphatic chain[3]. Their high basicity drives massive accumulation in the acidic food vacuole of the parasite via ion-trapping.
Aryl-Amino Alcohols (e.g., Mefloquine, AQE-2HCl): These compounds feature a carbon-carbon linkage at C4, branching into a hydroxyl group and an amine[1]. In mefloquine, the amine is embedded within a rigid piperidine ring. In AQE-2HCl, it is a primary amine, presenting a highly flexible, unhindered
β
-amino alcohol[2].
Crucially, the presence of the hydroxyl group in AQE-2HCl and mefloquine introduces chiral centers. X-ray crystallography reveals that the spatial orientation of the amine and hydroxyl groups is critical for forming bidentate hydrogen bonds with cellular targets and heme structures, making these compounds highly stereoselective[2].
Mechanistic Pathways: Hemozoin Inhibition
During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free hematin (ferriprotoporphyrin IX)[4]. To prevent oxidative death, the parasite biocrystallizes hematin into an inert polymer known as hemozoin.
While both classes of drugs inhibit this crystallization, their binding kinetics differ fundamentally:
Chloroquine forms a
π−π
stacking complex with the porphyrin ring of hematin, capping the growing hemozoin crystal[3].
AQE-2HCl and Mefloquine utilize their
β
-amino alcohol moiety as a bidentate anchor. The hydroxyl and amine groups form strong hydrogen bonds with the propionate side chains of hematin[2][5]. Furthermore, aryl-amino alcohols exhibit a secondary mechanism by interacting with membrane phospholipids, disrupting the lipid nanospheres where hemozoin crystallization occurs[4].
Figure 1: Divergent mechanisms of hemozoin crystallization inhibition by quinoline classes.
Quantitative Data Comparison
The structural differences between these classes manifest in distinct physicochemical properties and pharmacodynamic performance. Table 1 summarizes the comparative metrics.
Table 1: Structural and Pharmacodynamic Comparison
Note: The (S)-enantiomers of pure amino-alcohol quinolines demonstrate up to a 15-fold increase in anti-plasmodial activity compared to their (R)-counterparts, highlighting the strict geometric requirements for receptor/hematin binding[5].
Self-Validating Experimental Protocols
To objectively validate the mechanistic claims regarding AQE-2HCl and its analogs, the following protocols are designed as self-validating systems. Every reagent and environmental condition is calibrated to isolate the specific chemical interaction being measured.
Objective: Quantify the ability of AQE-2HCl to prevent the abiotic crystallization of hematin into
β
-hematin (synthetic hemozoin).
Compound Preparation: Dissolve AQE-2HCl and control drugs in DMSO to a stock concentration of 10 mM, followed by serial dilution.
Causality: DMSO ensures complete solubilization of the hydrophobic quinoline core, preventing premature drug precipitation before introduction to the aqueous assay environment.
Hematin Introduction: Add 0.5 mg/mL porcine hematin dissolved in 0.1 M NaOH to the microplate.
Causality: Hematin is insoluble and spontaneously aggregates at neutral/acidic pH. Highly alkaline conditions (NaOH) maintain it in a reactive, monomeric state prior to the assay[3].
Acidification: Initiate crystallization by adding 0.5 M sodium acetate buffer (pH 5.0).
Causality: The acidic buffer strictly mimics the physiological pH of the Plasmodium food vacuole (pH ~4.7-5.2), which is the obligate thermodynamic environment for hemozoin formation[3].
Incubation: Incubate the microplate at 60°C for 2 hours.
Causality: Elevated temperature lowers the activation energy barrier, accelerating the thermodynamic crystallization process to allow for a rapid, high-throughput readout.
Detection via Pyridine: Add a 5% (v/v) pyridine solution in HEPES buffer (pH 7.4).
Causality: Pyridine selectively coordinates with the iron center of unreacted (free) hematin to form a low-spin, highly colored ferrihaemochrome complex. It cannot penetrate or react with the dense crystalline lattice of
β
-hematin[3].
Quantification: Measure absorbance at 405 nm using a spectrophotometer.
Causality: High absorbance directly correlates to high levels of the pyridine-hematin complex, self-validating that the drug successfully inhibited crystallization.
Figure 2: Self-validating high-throughput workflow for beta-hematin inhibition assay.
Protocol 2: In Vitro Plasmodium falciparum Susceptibility Assay (SYBR Green I)
Objective: Assess the biological translation of hematin inhibition into actual parasite death.
Culture Preparation: Culture P. falciparum (e.g., 3D7 or W2 strains) in human erythrocytes at 2% hematocrit and 1% parasitemia.
Drug Exposure: Expose the cultures to varying concentrations of AQE-2HCl for 72 hours under standard microaerophilic conditions (5% O₂, 5% CO₂, 90% N₂).
Lysis and Staining: Lyse the erythrocytes using saponin and stain the well with SYBR Green I dye.
Causality: SYBR Green I is a highly sensitive fluorescent DNA-intercalating dye. Because mature human erythrocytes lack a nucleus (and thus DNA), any DNA detected in the culture is strictly of parasitic origin.
Fluorescence Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). A decrease in fluorescence directly and exclusively correlates with parasitic growth inhibition, validating the drug's cellular efficacy.
A Researcher's Guide to the Safe Handling of 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2-amino-1-quinolin...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride.
Hazard Identification and Risk Assessment
Based on data from similar chemical structures, 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride should be handled as a hazardous substance. The quinoline moiety suggests potential for skin, eye, and respiratory irritation, as well as more significant health effects with prolonged exposure.[1][2] The ethanolamine component can also cause skin and eye irritation.[3][4]
Anticipated Hazard Classifications for 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride:
Hazard Classification
Analogous Compound(s)
Key Findings
Acute Toxicity (Oral, Dermal, Inhalation)
Quinoline, 8-Hydroxyquinoline
Harmful if swallowed, in contact with skin, or if inhaled as a dust or mist.[2][5][6]
May cause respiratory irritation.[2][3][7] May cause damage to organs through prolonged or repeated exposure.[6][8]
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride.
Protects eyes from accidental splashes or airborne powder.[1][5]
Primary
Respiratory Protection
N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges
For handling the solid, powdered form to prevent inhalation.[1] For handling solutions or when vapors may be generated.
Task-Dependent
Body Protection
Laboratory Coat and Chemical-resistant Apron
Protects skin and personal clothing from contamination.[1][2] Recommended when handling larger quantities.
Primary & Secondary
Face Protection
Face Shield
To be worn over chemical splash goggles when there is a high risk of splashes.[1]
Secondary
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure the safety of yourself and your colleagues.
Work Area Preparation
Engineering Controls: All work with 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[2][7]
Decontamination Supplies: Prepare a designated waste container for all contaminated materials. Have spill cleanup materials readily available.
Step-by-Step Handling Protocol
Donning PPE: Before entering the designated handling area, correctly don your laboratory coat, chemical splash goggles, and appropriate gloves. If handling the solid outside of a fume hood, a particulate respirator is required.
Weighing and Transferring: When weighing and transferring the solid compound, do so in a fume hood to minimize the risk of inhaling dust particles. Use a spatula and handle containers carefully to avoid generating dust.
Preparing Solutions: When preparing solutions, add the solid 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride to the solvent slowly to prevent splashing.[1] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.
Post-Handling: After handling is complete, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water.[9]
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the standard workflow for donning and doffing PPE to prevent cross-contamination.
Caption: A step-by-step workflow for the correct donning and doffing of PPE.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.[2]
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container.
Liquid Waste: Collect all liquid waste containing 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride in a sealed, properly labeled hazardous waste container.
Disposal Compliance: All hazardous waste must be disposed of through your institution's EHS department and in accordance with local, state, and federal regulations. Do not pour any waste down the drain.[6]
Emergency Procedures
In the event of an exposure, immediate action is critical.
Exposure Route
First Aid Measures
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][9]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][9]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]
By implementing these safety and logistical measures, researchers can confidently and safely handle 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride, ensuring a secure environment for groundbreaking scientific discoveries.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.